Product packaging for 6-(Trifluoromethyl)quinoxaline(Cat. No.:CAS No. 41959-33-5)

6-(Trifluoromethyl)quinoxaline

Cat. No.: B1305570
CAS No.: 41959-33-5
M. Wt: 198.14 g/mol
InChI Key: PKVMFWYKYYDTAU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C9H5F3N2 and its molecular weight is 198.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3N2 B1305570 6-(Trifluoromethyl)quinoxaline CAS No. 41959-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVMFWYKYYDTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385097
Record name 6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41959-33-5
Record name 6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1] Quinoxaline derivatives, in general, have garnered attention for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its synthesis and potential biological relevance.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₅F₃N₂-
Molecular Weight 198.15 g/mol [4][5][6]
CAS Number 41959-33-5[4][5][6]
Melting Point Not availableExperimental determination required
Boiling Point Not availableExperimental determination required
Solubility Predicted to have low aqueous solubility and higher solubility in polar organic solvents.[7][8]Structure-based prediction
pKa Prediction required[9]
logP Prediction required[1][10][11]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound.

Synthesis of Quinoxaline Derivatives

The general and widely used method for synthesizing quinoxaline derivatives is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] This reaction is versatile and can be adapted for the synthesis of various substituted quinoxalines.

General Experimental Protocol for Quinoxaline Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[12]

Diagram 1: General Synthesis of Quinoxaline Derivatives

G A o-Phenylenediamine C Quinoxaline Derivative A->C Condensation B 1,2-Dicarbonyl Compound B->C

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoxaline ring system, with their chemical shifts and coupling constants providing information about their relative positions. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[13][14][15]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.[12]

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, C=C, and C-F bonds would be expected.[16][17][18]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorption (λmax).[19][20]

Diagram 2: Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Reaction A->B C Crude Product B->C D Recrystallization / Chromatography C->D I Pure this compound D->I E NMR (1H, 13C) F Mass Spectrometry G FTIR H UV-Vis I->E I->F I->G I->H G A Quinoxaline Derivatives B Anticancer A->B C Antimicrobial A->C D Antiviral A->D

References

The Ascendant Role of 6-(Trifluoromethyl)quinoxaline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF3) group at the 6-position of the quinoxaline ring has emerged as a powerful approach to enhance pharmacological properties, leading to a new generation of potent and selective drug candidates. This technical guide provides an in-depth exploration of the applications of 6-(trifluoromethyl)quinoxaline in medicinal chemistry, with a focus on its role in anticancer and neuroprotective agent development.

Core Synthesis Strategies

The foundational step in harnessing the potential of this scaffold is its efficient synthesis. The most common and versatile method for preparing the quinoxaline core involves the condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, the key starting material is 4-(trifluoromethyl)benzene-1,2-diamine.

General Synthetic Protocol: Condensation of 4-(Trifluoromethyl)benzene-1,2-diamine with a 1,2-Dicarbonyl Compound

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

  • Ethanol or acetic acid (solvent)

  • Catalyst (optional, e.g., a few drops of acetic acid if using a neutral solvent)[2]

Procedure:

  • Dissolve 1 equivalent of 4-(trifluoromethyl)benzene-1,2-diamine in the chosen solvent in a round-bottom flask.

  • Add 1 to 1.2 equivalents of the 1,2-dicarbonyl compound to the solution.[3]

  • If necessary, add a catalytic amount of acid.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[1][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired this compound derivative.[4]

Characterization:

The synthesized compounds are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Applications in Oncology

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[5] The incorporation of the electron-withdrawing trifluoromethyl group can enhance the binding affinity of these compounds to their target kinases.[6]

Kinase Inhibition

Many this compound derivatives have been investigated as inhibitors of key kinases in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Apoptosis signal-regulating kinase 1 (ASK1).[7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of this compound compounds against a target kinase.[9]

Materials:

  • Recombinant target kinase

  • Substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

  • Serially dilute the test compounds in Dimethyl Sulfoxide (DMSO) and add them to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the reaction buffer to the wells containing the test compounds.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Antiproliferative Activity in Cancer Cell Lines

The efficacy of this compound derivatives as anticancer agents is further evaluated by assessing their ability to inhibit the growth of various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound test compounds

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives, including those with trifluoromethyl substitutions, against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 2-(3-methylbut-1-en-2-yl)-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxideMCF-7 (Breast)Not specified, but highly active[6]
Compound 2 2-benzoyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxideNCI-H460 (Lung)Not specified, but highly active[6]
Compound 3 6,7-difluoro-2-isobutyryl-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxideSF-268 (CNS)Not specified, but highly active[6]
Compound 26e Dibromo substituted quinoxaline-30.17 nM (ASK1 kinase)[7][8]
Compound 45 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid-0.18 µM (GSK-3β)[10]
Compound IV Quinoxaline derivativePC-3 (Prostate)2.11 µM[11]
3b 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeC32 (Melanoma)24.4 µM[12]
3b A375 (Melanoma)25.4 µM[12]

Applications in Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of quinoxaline derivatives, particularly 6-aminoquinoxalines, in models of Parkinson's disease.[13][14] These compounds have been shown to protect dopaminergic neurons from degeneration.

Neuroprotection in Cellular Models of Parkinson's Disease

The neuroprotective effects of this compound derivatives can be assessed in vitro using neuronal cell cultures.

Experimental Protocol: Neuroprotection Assay in a Cellular Model of Parkinson's Disease

This protocol outlines a general method to evaluate the neuroprotective effects of test compounds against a neurotoxin-induced cell death model relevant to Parkinson's disease.[15]

Materials:

  • SH-SY5Y human neuroblastoma cells or primary dopaminergic neurons

  • Cell culture medium

  • This compound test compounds

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

  • Fluorescence microscope for assessing cell morphology

Procedure:

  • Culture the neuronal cells in appropriate multi-well plates.

  • Pre-treat the cells with various concentrations of the this compound test compounds for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

  • Include control groups: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.

  • Incubate for 24-48 hours.

  • Assess cell viability using a quantitative assay (e.g., MTT or LDH assay).

  • Qualitatively assess neuronal morphology and neurite outgrowth using microscopy.

  • Determine the concentration at which the test compounds provide significant protection against neurotoxin-induced cell death.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of research and the molecular mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis start 4-(Trifluoromethyl)benzene-1,2-diamine + 1,2-Dicarbonyl Compound reaction Condensation Reaction (Ethanol/Acetic Acid) start->reaction product This compound Derivative reaction->product characterization Spectroscopic Characterization (NMR, MS) product->characterization kinase_assay In Vitro Kinase Inhibition Assay product->kinase_assay Test Compound cell_assay Antiproliferative (MTT) Assay product->cell_assay neuro_assay Neuroprotection Assay product->neuro_assay ic50_kinase Determine IC50 (Kinase Inhibition) kinase_assay->ic50_kinase ic50_cell Determine IC50 (Cell Viability) cell_assay->ic50_cell neuro_effect Assess Neuroprotective Effect neuro_assay->neuro_effect

General workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_pathway Kinase Signaling Pathway Inhibition growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) growth_factor->rtk Binds downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream Activates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes inhibitor This compound Derivative inhibitor->rtk Inhibits

Simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its advantageous physicochemical properties, conferred by the trifluoromethyl group, often translate into enhanced biological activity and improved pharmacokinetic profiles. The synthetic accessibility of these compounds, coupled with their potent inhibitory effects on key biological targets in cancer and neurodegenerative diseases, ensures that this compound and its derivatives will remain a focal point of intensive research and development in medicinal chemistry for the foreseeable future. This guide provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of this compound-based drug candidates.

References

The Potent Biological Activities of 6-(Trifluoromethyl)quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry due to its wide range of biological activities. The introduction of a trifluoromethyl group at the 6-position of the quinoxaline ring has been shown to significantly enhance the therapeutic potential of these derivatives, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This in-depth technical guide explores the core biological activities of 6-(Trifluoromethyl)quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. One of the key mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

A notable example is the 8-bromo-2-chloro-6-(trifluoromethyl)quinoxaline scaffold, which has been investigated for its role as a PI3Kα modulator.[1] Inhibition of PI3Kα can disrupt the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Quantitative Anticancer Activity Data
Compound NameCancer Cell LineActivity MetricValueReference
8-bromo-2-chloro-6-(trifluoromethyl)quinoxaline derivativesHCT-116 (Colon Carcinoma)PI3Kα ModulationAssay Mentioned[1]
Substituted this compound derivativesColorectal cell lines (HT-29 and HCT116)IC5020-40 µM[2]
Experimental Protocol: PI3Kα Modulation Assay in HCT-116 Cells

This protocol outlines a general procedure for assessing the PI3Kα inhibitory activity of this compound derivatives in the HCT-116 human colorectal carcinoma cell line.

1. Cell Culture and Maintenance:

  • HCT-116 cells are cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cultures are passaged upon reaching 70-90% confluency.[3]

2. Cell Viability Assay (MTT Assay):

  • Seed HCT-116 cells in 96-well plates and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 8-bromo-2-chloro-6-(trifluoromethyl)quinoxaline derivatives) and a vehicle control.

  • After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

3. PI3Kα Kinase Assay (In Vitro):

  • Utilize a commercially available PI3Kα kinase assay kit.

  • Incubate recombinant human PI3Kα enzyme with the test compounds at various concentrations in the presence of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) using a suitable detection method, such as fluorescence polarization or luminescence.

  • Determine the IC50 values for PI3Kα inhibition.

4. Western Blot Analysis:

  • Treat HCT-116 cells with the test compounds for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt (phosphorylated Akt) and p-S6K (phosphorylated S6 ribosomal protein kinase).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the phosphorylation of Akt and S6K would indicate inhibition of the PI3K pathway.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity: A Renewed Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have demonstrated potent activity against a range of bacteria and fungi, offering a promising avenue for the development of new antimicrobial agents.

One notable example is 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c), which has been identified as a lead compound for its bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Ty38c functions by inhibiting DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] Another derivative, 2,3-Bis(bromomethyl)-6-(trifluoromethyl) quinoxaline, has shown strong antibacterial activity against Gram-positive bacteria.[6]

Quantitative Antimicrobial Activity Data
Compound NameMicroorganismActivity MetricValue (µg/mL)Reference
3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c)Mycobacterium tuberculosisMIC993.1[4]
3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c)Mycobacterium tuberculosisMBC3.1[4]
2,3-Bis(bromomethyl)-6-(trifluoromethyl) quinoxalineBacillus subtilisMIC12.5[6]
2,3-Bis(bromomethyl)-6-(trifluoromethyl) quinoxalineStaphylococcus aureusMIC12.5[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound derivatives against bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) in appropriate broth medium overnight at 37°C.

  • Dilute the bacterial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compounds:

  • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solutions in broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Visual inspection or measurement of optical density at 600 nm can be used to determine growth inhibition.

Mechanism of Action: DprE1 Inhibition in Mycobacterium tuberculosis

DprE1_Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-β-D-erythro- pentofuranosid-2-ulose (DPX) DprE1->DPX oxidation DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA reduction Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Inhibitor Ty38c Inhibitor->DprE1 inhibits

Mechanism of DprE1 inhibition by Ty38c.

Synthetic Approaches

The synthesis of this compound derivatives typically involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound. The introduction of the trifluoromethyl group is often achieved by using a starting material that already contains this moiety.

General Synthetic Workflow

Synthesis_Workflow Start1 4-(Trifluoromethyl)benzene-1,2-diamine Reaction Condensation Reaction Start1->Reaction Start2 1,2-Dicarbonyl Compound Start2->Reaction Intermediate This compound Core Reaction->Intermediate Modification Further Functionalization Intermediate->Modification Final Biologically Active Derivatives Modification->Final

General synthesis workflow for derivatives.
Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)-6-(trifluoromethyl)quinoxaline

This protocol describes the synthesis of 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline from 4-(trifluoromethyl)benzene-1,2-diamine and 1,4-dibromo-2,3-butanedione.[6]

1. Reaction Setup:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine in a suitable solvent such as ethanol.

  • Add an equimolar amount of 1,4-dibromo-2,3-butanedione to the solution.

2. Reaction Conditions:

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline.

4. Characterization:

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group at the 6-position of the quinoxaline nucleus has proven to be a highly effective strategy for the development of potent therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology and infectious diseases. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and exploration of their efficacy in in vivo models will be crucial for translating these promising compounds into clinical candidates. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for years to come.

References

6-(Trifluoromethyl)quinoxaline: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)quinoxaline has emerged as a pivotal building block in modern organic synthesis, largely owing to the unique physicochemical properties imparted by the trifluoromethyl group. This electron-withdrawing moiety significantly influences the electronic nature of the quinoxaline core, enhancing metabolic stability, lipophilicity, and binding affinity of derivative molecules. These characteristics make it a highly sought-after scaffold in the design and development of novel pharmaceuticals and advanced functional materials. This technical guide provides an in-depth overview of the synthesis, functionalization, and application of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant synthetic and biological pathways.

Introduction: The Significance of the Trifluoromethyl Group in Quinoxaline Scaffolds

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[1] The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline ring system dramatically alters its chemical personality and biological activity.

The strong electron-withdrawing nature of the -CF3 group modulates the electron density of the aromatic system, influencing its reactivity and intermolecular interactions. In the context of medicinal chemistry, the -CF3 group is often employed to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

  • Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulate Binding Affinity: The electronic effects of the -CF3 group can alter the binding affinity and selectivity of a molecule for its biological target.

These advantageous properties have led to the widespread use of this compound in the synthesis of kinase inhibitors, anticancer agents, and materials for organic light-emitting diodes (OLEDs).

Synthesis of the this compound Core

The primary and most common method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, 4-(trifluoromethyl)benzene-1,2-diamine is the key starting material, which is condensed with glyoxal.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a straightforward condensation reaction.

G start 4-(Trifluoromethyl)benzene-1,2-diamine + Glyoxal reaction Condensation Reaction start->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for quinoxaline synthesis.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of glyoxal (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Functionalization of the this compound Scaffold

The this compound core can be further functionalized to generate a diverse library of compounds. Key strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, often starting from a halogenated precursor such as 2,3-dichloro-6-(trifluoromethyl)quinoxaline.

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

A common precursor for further functionalization is 2,3-dichloro-6-(trifluoromethyl)quinoxaline. Its synthesis and subsequent reactions are crucial for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the 2 and 3 positions of 2,3-dichloro-6-(trifluoromethyl)quinoxaline are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

G start 2,3-Dichloro-6-(trifluoromethyl)quinoxaline product 2-Nu-3-chloro-6-(trifluoromethyl)quinoxaline or 2,3-di-Nu-6-(trifluoromethyl)quinoxaline start->product nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product

Caption: Nucleophilic substitution on the quinoxaline core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds at the halogenated positions of the quinoxaline ring.

G start 2-Halo-6-(trifluoromethyl)quinoxaline product 2-R-6-(trifluoromethyl)quinoxaline start->product coupling_partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH) coupling_partner->product catalyst Pd Catalyst catalyst->product

Caption: Cross-coupling reactions on the quinoxaline core.

Tabulated Reaction Data
PrecursorReagents and ConditionsProductYield (%)Ref.
Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylatePOCl3, DMFEthyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate100[3]
2,3-Dichloro-6-nitroquinoxalineSnCl2·2H2O, Ethyl acetate, reflux6-Amino-2,3-dichloroquinoxaline-
6-Amino-2,3-dichloroquinoxalineAmines (e.g., morpholine)2-Amino-3-chloro-6-aminoquinoxaline derivatives-

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

Inhibition of EGFR Signaling Pathway

Several quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[2][4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway.

Dual Inhibition of PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer.[5] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR.[6]

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway.

Tabulated Biological Activity Data
Compound ReferenceTargetIC50 (nM)Cancer Cell LineRef.
Compound 11 EGFR600-[2]
Compound 13 EGFR400-[2]
Compound 4a EGFR300-[2]
CPD4EGFR (L858R/T790M/C797S)3.04H1975 (Lung)[1]
CPD21EGFR (L858R/T790M/C797S)3.81H1975 (Lung)[1]
Compound 3 EGFR0.899-[4]
Compound 11 EGFR0.508-[4]
Compound 17 EGFR0.807-[4]
Compound 4 c-Met Kinase-MKN-45 (Gastric)[7]
Compound 26e ASK130.17-[8]

Applications in Materials Science

The electron-deficient nature of the quinoxaline ring, further enhanced by the trifluoromethyl group, makes this compound an excellent building block for electron-transporting materials used in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully employed as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. The trifluoromethyl group helps to fine-tune the electronic properties of the material, leading to efficient light emission.

Tabulated Photophysical and Device Data
Compound/Device StructureEmission ColorEQEmax (%)Ref.
Yellow TADF emitter based on this compoundYellow-[No specific EQE value in provided context]

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant applications in both medicinal chemistry and materials science. The presence of the trifluoromethyl group confers unique and advantageous properties, making its derivatives potent kinase inhibitors and efficient components of organic electronic devices. The synthetic routes outlined in this guide provide a framework for the creation of novel and complex molecules based on this important scaffold. Further exploration of the reactivity and application of this compound is expected to yield new discoveries in drug development and materials innovation.

References

Spectroscopic and Mechanistic Insights into 6-(Trifluoromethyl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a potential mechanism of action for 6-(Trifluoromethyl)quinoxaline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by consolidating available data on this compound and its close structural analogs. The guide includes a summary of spectroscopic data, detailed experimental protocols, and a visualization of a key signaling pathway potentially modulated by this class of compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0s-
H-38.8 - 9.0s-
H-58.2 - 8.4d~8.5
H-77.9 - 8.1dd~8.5, ~1.5
H-88.1 - 8.3d~1.5

Note: Predicted values are based on general quinoxaline chemistry and the influence of the electron-withdrawing trifluoromethyl group. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 147
C-3145 - 147
C-4a140 - 142
C-5128 - 130
C-6125 - 127 (q, ¹JCF ≈ 270-280 Hz)
C-7123 - 125
C-8130 - 132
C-8a141 - 143
-CF₃122 - 124 (q)

Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+•198.04Molecular Ion
[M-CF₃]+129.04Loss of the trifluoromethyl group
[M-HCN]+171.03Loss of hydrogen cyanide

Note: Fragmentation patterns can vary based on the ionization method used.

Table 4: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3050 - 3100Aromatic C-H stretch
1600 - 1620C=N stretch
1450 - 1580Aromatic C=C stretch
1250 - 1350C-F stretch (strong)
1100 - 1200C-F stretch (strong)
800 - 900Aromatic C-H out-of-plane bend

Table 5: UV-Vis Spectral Data for this compound

Solventλmax (nm)
Ethanol~240, ~320
Chloroform~245, ~325

Note: The exact absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic characterization of quinoxaline derivatives, which can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxal.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add glyoxal (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectra can be recorded using a KBr pellet or as a thin film on a salt plate.

  • Data is typically collected over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

  • UV-Vis absorption spectra can be recorded on a spectrophotometer using a quartz cuvette.

  • The sample should be dissolved in a suitable UV-grade solvent, such as ethanol or chloroform.

Potential Biological Activity and Signaling Pathway

While direct evidence for the biological activity of this compound is limited, its structural similarity to known inhibitors of the WD repeat-containing protein 5 (WDR5) suggests a potential role in modulating epigenetic pathways.[1] WDR5 is a key component of the MLL (Mixed-Lineage Leukemia) histone methyltransferase complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of WDR5 activity is implicated in various cancers.[1]

Derivatives of the structurally related 6-(trifluoromethyl)isoquinolin-1(2H)-one have been shown to be potent inhibitors of the WDR5-MLL interaction.[1] These inhibitors function by binding to the "WIN" site of WDR5, preventing its association with MLL and thereby disrupting the methyltransferase activity of the complex.[2] This leads to a reduction in H3K4 methylation at target gene promoters, ultimately resulting in the downregulation of genes involved in cell proliferation and survival, and can induce p53-dependent apoptosis in cancer cells.[3]

Based on this, a plausible mechanism of action for this compound could involve the inhibition of the WDR5-MLL pathway.

WDR5_Inhibition_Pathway cluster_nucleus Nucleus cluster_effects Downstream Effects MLL_complex MLL Complex H3K4me H3K4 Methylation MLL_complex->H3K4me catalyzes WDR5 WDR5 WDR5->MLL_complex forms MLL1 MLL1 MLL1->MLL_complex Histone_H3 Histone H3 Histone_H3->H3K4me target of Active_Transcription Active Gene Transcription H3K4me->Active_Transcription promotes H3K4me_down Reduced H3K4 Methylation Cell_Proliferation Cell Proliferation Inhibition Active_Transcription->Cell_Proliferation drives (in cancer) Transcription_down Transcriptional Repression Apoptosis p53-mediated Apoptosis Inhibitor This compound (Putative Inhibitor) Inhibitor->WDR5 binds to WIN site H3K4me_down->Transcription_down leads to Transcription_down->Apoptosis Transcription_down->Cell_Proliferation

Putative WDR5 Inhibition Pathway by this compound.
Experimental Workflow for WDR5 Inhibition Assay

To validate the hypothesis that this compound inhibits the WDR5-MLL interaction, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed.

TR_FRET_Workflow start Start reagents Prepare Reagents: - His-tagged WDR5 - Biotinylated MLL peptide - Tb-cryptate anti-His Ab - XL665-streptavidin start->reagents dispense Dispense Reagents into 384-well plate reagents->dispense add_compound Add this compound (or control) dispense->add_compound incubate Incubate at Room Temperature add_compound->incubate read Read TR-FRET Signal on Plate Reader incubate->read analyze Analyze Data: Calculate IC₅₀ read->analyze end End analyze->end

Workflow for a TR-FRET based WDR5 inhibitor assay.

This technical guide provides a foundational understanding of the spectroscopic characteristics and potential biological relevance of this compound. The provided data and protocols are intended to facilitate further research and development of this and related compounds.

References

The Discovery and History of 6-(Trifluoromethyl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)quinoxaline, a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound and its derivatives. We will explore the seminal patent that first disclosed its potential as an immune regulant, detail the synthetic methodologies for its preparation, and discuss its evolution as a scaffold in drug discovery, particularly in the context of its immunomodulatory and anti-inflammatory properties.

Introduction

Quinoxaline, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline ring system significantly alters its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide focuses on the discovery and history of this compound, tracing its origins and the scientific developments that have shaped our understanding of its therapeutic potential.

Discovery and Early History

The earliest mention of this compound derivatives in the context of medicinal chemistry appears in a 1975 patent. This foundational document disclosed a series of quinoxaline derivatives, including those with a trifluoromethyl substituent, and claimed their utility as immune regulants . This initial discovery laid the groundwork for future investigations into the immunomodulatory and anti-inflammatory properties of this class of compounds.

Synthesis of this compound

The synthesis of the this compound core relies on the well-established condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound. Specifically, the parent compound is prepared from 4-(trifluoromethyl)-1,2-phenylenediamine and glyoxal.

General Synthetic Pathway

The fundamental synthetic route to this compound is depicted below. The reaction involves the acid-catalyzed condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with glyoxal, leading to the formation of the pyrazine ring and yielding the desired quinoxaline.

G cluster_0 Synthesis of this compound diamine 4-(Trifluoromethyl)-1,2-phenylenediamine intermediate Dihydrophenazine intermediate diamine->intermediate + Glyoxal glyoxal Glyoxal glyoxal->intermediate quinoxaline This compound intermediate->quinoxaline [O] acid Acid Catalyst (e.g., AcOH) acid->intermediate oxidation Oxidation oxidation->quinoxaline

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)-1,2-phenylenediamine:

A common precursor for the synthesis of this compound is 4-(trifluoromethyl)-1,2-phenylenediamine. This intermediate can be synthesized from commercially available starting materials through a multi-step process, typically involving nitration and subsequent reduction.

Synthesis of this compound:

  • Reaction Setup: To a solution of 4-(trifluoromethyl)-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. An acid catalyst, such as a few drops of acetic acid, is often employed to promote the reaction.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a solid.

Characterization Data (Predicted/Typical for related quinoxalines):

ParameterValue
Appearance Crystalline solid
Melting Point Not consistently reported for the parent compound
¹H NMR Resonances in the aromatic region (δ 7.5-9.0 ppm)
¹³C NMR Signals corresponding to the quinoxaline core and the CF₃ group
¹⁹F NMR A singlet corresponding to the CF₃ group
Mass Spec (MS) Molecular ion peak corresponding to C₉H₅F₃N₂

Biological Activity and Mechanism of Action

The initial discovery of this compound derivatives as immune regulants has spurred further research into their biological activities, with a significant focus on their anti-inflammatory and potential anticancer properties.

Immunomodulatory and Anti-inflammatory Effects

Quinoxaline derivatives have been shown to modulate inflammatory responses through various mechanisms. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The trifluoromethyl group in the 6-position of the quinoxaline ring is thought to enhance the molecule's ability to interact with biological targets within these inflammatory cascades. While direct evidence for this compound itself is limited, the broader class of quinoxalines is known to inhibit NF-κB activation, thereby downregulating the production of inflammatory mediators.[1]

G cluster_0 NF-κB Signaling Pathway and Potential Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation nucleus Nucleus NFkB_active->nucleus Translocates to gene Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_active->gene Binds to promoter cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) gene->cytokines Translation quinoxaline This compound (Proposed Inhibition) quinoxaline->IKK Inhibits?

Figure 2: Proposed mechanism of action via inhibition of the NF-κB pathway.

Anticancer and Other Activities

In addition to their immunomodulatory effects, various trifluoromethyl-substituted quinoxaline derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Conclusion

Since its initial description in the mid-1970s as a potential immune-regulating agent, this compound has evolved into a valuable scaffold in medicinal chemistry. Its synthesis, accessible through the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine and glyoxal, provides a platform for the development of a wide range of derivatives. The trifluoromethyl group imparts unique properties that have been exploited in the design of compounds with anti-inflammatory and other therapeutic activities. Future research will likely continue to explore the diverse biological roles of this fascinating heterocyclic compound and its analogues, with the aim of developing novel therapeutics for a variety of diseases.

References

potential uses of 6-(Trifluoromethyl)quinoxaline in materials science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Uses of 6-(Trifluoromethyl)quinoxaline in Materials Science

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their versatile applications in medicinal chemistry and, increasingly, in materials science. The introduction of a trifluoromethyl (CF₃) group onto the quinoxaline scaffold, specifically at the 6-position, imparts unique electronic and photophysical properties that make this compound a highly promising building block for advanced functional materials. The strong electron-withdrawing nature of the CF₃ group enhances electron affinity, improves stability, and modulates the optical and electrochemical characteristics of the resulting materials. This technical guide explores the synthesis, properties, and potential applications of this compound in materials science, with a focus on organic electronics such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols and characterization data for related compounds are provided to facilitate further research and development in this area.

Introduction

The Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring. This core structure is a versatile platform for developing functional materials due to its inherent electron-deficient nature, rigid planar structure, and thermal stability.[1][2] The two nitrogen atoms in the pyrazine ring act as electron-accepting sites, making quinoxaline derivatives excellent candidates for n-type semiconductors and electron-transporting materials in electronic devices.[3][4] The structural diversity of quinoxalines allows for precise tuning of their electronic and photophysical properties through chemical modification.[5]

The Role of the Trifluoromethyl Group in Materials Science

The trifluoromethyl (CF₃) group is a powerful substituent used to modify the properties of organic molecules. Its strong electron-withdrawing character, high electronegativity, and lipophilicity offer several advantages in materials science:[6][7]

  • Enhanced Electron Affinity: The CF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is beneficial for electron injection and transport in n-type materials.[8]

  • Improved Stability: The high bond energy of C-F bonds increases the chemical and thermal stability of the material, which is crucial for the longevity of electronic devices.[6]

  • Modulation of Photophysical Properties: The electronic effects of the CF₃ group can be used to tune the absorption and emission spectra of materials, making them suitable for specific applications like OLEDs.[8]

  • Increased Volatility: Fluorination can increase the volatility of compounds, which is advantageous for purification and thin-film deposition via vacuum processes.

The strategic placement of a CF₃ group at the 6-position of the quinoxaline ring creates a molecule with significant potential as a building block for high-performance organic materials.

Synthesis and Characterization

General Synthesis of Quinoxaline Derivatives

The most common and straightforward method for synthesizing the quinoxaline core is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[9][10] This reaction can be catalyzed by acids and has been adapted to various conditions, including microwave-assisted and green catalytic protocols, to improve yields and reduce reaction times.[1][10]

To synthesize this compound, the logical starting material would be 4-(trifluoromethyl)benzene-1,2-diamine, which is then reacted with a suitable 1,2-dicarbonyl compound like glyoxal.

G A 4-(Trifluoromethyl)benzene-1,2-diamine C Condensation Reaction A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C D This compound Derivative C->D Acid Catalyst (e.g., Acetic Acid) E Purification (Recrystallization/Chromatography) D->E F Pure Product E->F

Caption: General synthesis workflow for this compound derivatives.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure, purity, and properties.[11][12][13]

TechniquePurposeTypical Observations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and purity assessment.Confirms the presence and connectivity of protons and carbons. A singlet in the ¹⁹F-NMR spectrum around -62 ppm confirms the CF₃ group.[7]
Infrared (IR) Spectroscopy Identification of functional groups.Shows characteristic peaks for C=N, C-F, and aromatic C-H bonds.
Mass Spectrometry (MS) Determination of molecular weight and formula.Provides the molecular ion peak corresponding to the mass of the synthesized compound.
Elemental Analysis Confirmation of elemental composition.Verifies the percentage of C, H, and N in the compound, matching the theoretical values.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.Determines the decomposition temperature (Td), indicating the material's stability at high temperatures.[14]
Cyclic Voltammetry (CV) Determination of electrochemical properties (HOMO/LUMO levels).Measures the oxidation and reduction potentials, which are used to estimate the energy levels of the frontier molecular orbitals.[15]
UV-Vis and Photoluminescence Spectroscopy Analysis of photophysical properties.Determines the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.[6][14]

Properties of Trifluoromethylated Quinoxalines

The incorporation of the CF₃ group significantly influences the material's properties.

Photophysical Properties

Trifluoromethylated quinoline and quinoxaline derivatives often exhibit interesting luminescent properties.[6][7] They typically show strong absorption in the UV region and emit light in the blue to yellow region of the visible spectrum, depending on the specific molecular structure and solvent polarity.[14][16]

PropertyTypical Range/Value for Related CompoundsSignificance
Absorption Maximum (λ_abs) 250 - 400 nmGoverns the wavelengths of light the material can absorb.[14]
Emission Maximum (λ_em) 420 - 550 nmDetermines the color of light emitted, crucial for OLED applications.[14]
Fluorescence Quantum Yield (Φ_f) 0.1 - 0.85Measures the efficiency of the emission process. Higher values are desirable for bright OLEDs.[6]
Stokes Shift 60 - 150 nmThe difference between absorption and emission maxima. A larger Stokes shift can reduce self-absorption.[6]
Electrochemical Properties

The electron-withdrawing CF₃ group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The reduction in the LUMO level is particularly pronounced, which is a key characteristic for electron-transporting materials.[3][8]

PropertyTypical Range/Value for Related PolymersSignificance
HOMO Energy Level -5.4 to -5.8 eVAffects hole injection/extraction and the open-circuit voltage (Voc) in solar cells.[17]
LUMO Energy Level -3.0 to -3.6 eVCrucial for electron injection/extraction and stability against oxidation.[3]
Electrochemical Band Gap 2.0 - 2.8 eVThe difference between HOMO and LUMO levels, determining the material's absorption range.[18]

Applications in Materials Science

The unique properties of this compound make it a versatile building block for various applications in materials science, particularly in organic electronics.

G Core This compound Prop1 Strong Electron Withdrawing Nature Core->Prop1 Prop2 High Electron Affinity (Low LUMO) Core->Prop2 Prop3 Tunable Photophysical Properties Core->Prop3 Prop4 High Thermal and Chemical Stability Core->Prop4 App4 Photoinitiators Prop1->App4 App1 Organic Light-Emitting Diodes (OLEDs) Prop2->App1 App2 Organic Photovoltaics (OPVs) Prop2->App2 App3 Organic Field-Effect Transistors (OFETs) Prop2->App3 Prop3->App1 Prop4->App1 Prop4->App2 Prop4->App3 Role1 Electron Transport Layers (ETLs) Host Materials Yellow/Red Emitters App1->Role1 Role2 Electron Acceptor Materials (Non-Fullerene Acceptors) App2->Role2 Role3 n-Type Semiconductors App3->Role3 Role4 Visible Light Photoinitiating Systems App4->Role4

Caption: Logical relationships between properties and applications of the core compound.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials based on this compound can serve multiple roles. Their low LUMO levels make them excellent for use in electron-transport layers (ETLs) or as host materials for phosphorescent emitters.[3] Furthermore, derivatives have been developed as yellow thermally activated delayed fluorescence (TADF) emitters, demonstrating their potential for creating highly efficient lighting and display technologies.[3][5]

Organic Photovoltaics (OPVs)

The strong electron-accepting properties of the quinoxaline core are highly desirable for OPV applications. Polymers incorporating trifluoromethylated quinoxaline units have been synthesized and used as electron donor materials in polymer solar cells.[8] These materials exhibit deep HOMO levels, which leads to higher open-circuit voltages (Voc) and improved power conversion efficiencies (PCE).[8][19] They are also promising candidates for the development of non-fullerene acceptors (NFAs), which are a key focus of modern OPV research.[20]

Organic Field-Effect Transistors (OFETs)

The inherent electron-deficient nature of the quinoxaline moiety makes its derivatives suitable for use as n-type semiconductors in OFETs.[3][21] The planarity of the quinoxaline ring facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. The CF₃ group can further enhance performance by improving air stability and modulating the molecular packing.[22]

Photoinitiators

Quinoxaline derivatives have been identified as a promising scaffold for designing photoinitiating systems for both UV and visible light polymerization.[23] Their ability to act as potent electron acceptors allows them to be used in photoredox pairs to initiate free radical or cationic polymerization, a technology central to 3D printing and photocurable resins.[23]

Experimental Protocols

Protocol for Synthesis of a Quinoxaline Derivative

This protocol describes a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, catalyzed by alumina-supported heteropolyoxometalates.[1][9]

  • Materials:

    • o-phenylenediamine derivative (e.g., 4-(trifluoromethyl)benzene-1,2-diamine) (1 mmol)

    • 1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)

    • Toluene (8 mL)

    • Alumina-supported catalyst (e.g., AlCuMoVP) (0.1 g)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethanol for recrystallization

  • Procedure:

    • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, separate the insoluble catalyst by filtration.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[1][9]

Protocol for Cyclic Voltammetry (CV)

This protocol outlines the general procedure for determining the electrochemical properties of a quinoxaline derivative.

  • Materials & Equipment:

    • Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes).

    • Working Electrode: Glassy carbon or platinum.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Electrolyte Solution: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

    • Analyte: The synthesized quinoxaline derivative (approx. 1 mM).

    • Ferrocene (for internal calibration).

  • Procedure:

    • Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

    • Dissolve the quinoxaline derivative in the electrolyte solution.

    • Assemble the three-electrode cell and immerse the electrodes in the solution.

    • Record the cyclic voltammogram by scanning the potential over the desired range.

    • After the measurement, add ferrocene to the solution and record its voltammogram for calibration.

    • Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

Future Outlook

This compound stands out as a highly promising building block for the next generation of organic electronic materials. Its unique combination of electronic properties, stability, and synthetic accessibility makes it a prime candidate for further investigation. Future research should focus on:

  • Polymerization: Developing novel conjugated polymers incorporating the this compound unit to explore their performance in OPVs and OFETs.

  • Small Molecule Design: Synthesizing new small molecules for use as emitters in TADF-OLEDs and as non-fullerene acceptors in OPVs.

  • Structure-Property Relationships: Systematically studying how modifications to the quinoxaline core and the addition of other functional groups influence the final material properties and device performance.

The continued exploration of this versatile scaffold will undoubtedly lead to significant advancements in the field of materials science.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6-(Trifluoromethyl)quinoxaline, a significant heterocyclic compound in medicinal chemistry and materials science. Due to its electron-withdrawing trifluoromethyl group, this quinoxaline derivative exhibits unique physicochemical properties and biological activities, making its thorough characterization essential for its application in drug discovery and development.[1][2][3][4] This document outlines the key spectroscopic and crystallographic methodologies employed in its structural elucidation, complete with detailed experimental protocols and representative data presented in structured tables.

Synthesis and Purification

The synthesis of this compound typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxal. The resulting crude product is then purified using column chromatography or recrystallization to yield the final compound of high purity.

General Synthetic Workflow

Reactants 4-(Trifluoromethyl)benzene-1,2-diamine + Glyoxal Reaction Condensation Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Table 1: Representative NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃~8.9s-H-2, H-3
~8.2d~8.5H-8
~8.1s-H-5
~7.9d~8.5H-7
¹³CCDCl₃~145s-C-2, C-3
~143s-C-8a
~141s-C-4a
~132q~35C-6
~131s-C-8
~129s-C-5
~127q~4C-7
~124q~272CF₃
¹⁹FCDCl₃~-63s-CF₃

Note: Predicted chemical shifts and coupling constants are based on data from analogous quinoxaline derivatives. Actual experimental values may vary.[5][6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum with reference to an external standard such as CFCl₃ (δ 0.00).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Table 2: Representative Mass Spectrometry Data

TechniqueIonization ModeParameterValue
HRMSESI+Calculated [M+H]⁺213.0534
Found [M+H]⁺213.0531
Molecular FormulaC₉H₅F₃N₂

Note: The presented values are theoretical and based on the elemental composition of this compound.[8][9]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it with the calculated value to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.

Table 3: Representative IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1620MediumC=N stretch (quinoxaline ring)
~1580, 1490StrongC=C stretch (aromatic ring)
~1320StrongC-F stretch (CF₃)
~1170, 1130StrongC-F stretch (CF₃)
~850StrongC-H out-of-plane bend

Note: These are characteristic vibrational frequencies for quinoxaline and trifluoromethyl-substituted aromatic compounds.[10][11][12]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[13][14]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.[13][14]

  • Data Visualization: Generate a 3D model of the molecule showing bond lengths, bond angles, and torsion angles.

Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction Purification->XRay Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed XRay->Structure_Confirmed

Caption: Workflow for the structural characterization of this compound.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][15][16] The trifluoromethyl group can enhance these properties by increasing metabolic stability and receptor binding affinity.[4] While the specific signaling pathways modulated by this compound are a subject of ongoing research, related compounds have been shown to interact with various biological targets.

Potential Signaling Pathway Interaction

cluster_pathway Potential Cellular Targets & Pathways cluster_response Biological Response Compound This compound Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase DNA DNA Intercalation Compound->DNA Enzyme Enzyme Inhibition (e.g., Topoisomerase) Compound->Enzyme Apoptosis Apoptosis Kinase->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Antimicrobial_Effect Antimicrobial Effect Enzyme->Antimicrobial_Effect

Caption: Potential biological targets and pathways for this compound.

This guide serves as a foundational resource for the structural analysis and characterization of this compound. The provided protocols and representative data offer a framework for researchers to confirm the identity, purity, and three-dimensional structure of this important molecule, thereby facilitating its further investigation and application in various scientific disciplines.

References

The Trifluoromethyl Group in Quinoxaline Chemistry: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made trifluoromethylated compounds, particularly heterocyclic systems like quinoxalines, highly sought after in medicinal chemistry and materials science.[1][2] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group in quinoxalines, focusing on modern synthetic methodologies, and their applications.

Synthesis of Trifluoromethylated Quinoxalines

The synthesis of quinoxalines bearing a trifluoromethyl group can be achieved through various strategies, primarily involving the condensation of substituted o-phenylenediamines with α-dicarbonyl compounds or their equivalents already containing the CF3 moiety.

A prevalent method involves the reaction of an appropriate benzene-1,2-diamine with a trifluoromethyl-containing 1,2-dicarbonyl compound. For instance, the cyclocondensation of o-phenylenediamine with trifluoromethylglyoxal yields 2-(trifluoromethyl)quinoxaline.

More advanced and direct methods for introducing the CF3 group onto a pre-formed quinoxaline scaffold have also been developed, offering greater flexibility and efficiency.

Direct C-H Trifluoromethylation

Direct C-H functionalization has emerged as a powerful tool for the late-stage introduction of functional groups, avoiding the need for pre-functionalized substrates.[5][6] Several methods for the direct trifluoromethylation of quinoxalines have been reported, often employing radical-based strategies.

Visible-light photoredox catalysis has proven to be a particularly effective approach.[7][8][9][10] These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), which then adds to the electron-deficient quinoxaline ring.[11]

Table 1: Selected Examples of Direct C-H Trifluoromethylation of Quinoxalin-2(1H)-ones

EntryQuinoxalinone SubstrateTrifluoromethylating AgentCatalyst/ConditionsYield (%)Reference
11-Methylquinoxalin-2(1H)-oneCF3SO2NaVisible light, no external photocatalyst85[7]
21-Methylquinoxalin-2(1H)-oneCF3SO2NaK2S2O8, metal-free78[11]
31-Ethylquinoxalin-2(1H)-oneCF3IRu(bpy)3Cl2, visible light65[12]
41-Benzylquinoxalin-2(1H)-oneTogni's reagentHypervalent iodine(III)72[13]

Reactivity of the Trifluoromethyl Group on the Quinoxaline Ring

The presence of a trifluoromethyl group significantly influences the reactivity of the quinoxaline core. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the trifluoromethyl-substituted quinoxaline ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present on the ring.[14][15] For example, 6-fluoro-7-(trifluoromethyl)quinoxaline can readily undergo substitution with various nucleophiles like amines and thiols.

Radical Reactions

The trifluoromethyl group can participate in or influence radical reactions on the quinoxaline scaffold. As discussed in the synthesis section, the direct introduction of a CF3 group often proceeds via a radical mechanism.[12][16] Furthermore, the presence of a CF3 group can direct the position of subsequent radical additions.

Experimental Protocols

General Procedure for Visible-Light-Induced Trifluoromethylation of Quinoxalin-2(1H)-ones[7]

To a solution of the respective quinoxalin-2(1H)-one (0.2 mmol) and sodium trifluoromethanesulfinate (CF3SO2Na, 0.4 mmol) in 1,2-dichloroethane (2.0 mL) in a sealed tube was added the photocatalyst (if any). The reaction mixture was then irradiated with blue LEDs (≥400 nm) at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3-trifluoromethylquinoxalin-2(1H)-one.

General Procedure for K2S2O8-Mediated Trifluoroalkylation of Quinoxalin-2(1H)-ones[11]

A mixture of quinoxalin-2(1H)-one (0.2 mmol), unactivated alkene (0.4 mmol), CF3SO2Na (0.3 mmol), and K2S2O8 (0.4 mmol) in a mixed solvent of CH3CN/H2O (3 mL, v/v = 2:1) was stirred at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to give the desired product.

Visualizing Reaction Pathways and Workflows

Generalized Workflow for Photocatalytic Trifluoromethylation

G cluster_workflow Experimental Workflow for Photocatalytic Trifluoromethylation A Reactants Mixing (Quinoxalinone, CF3 Source, Solvent) B Addition of Photocatalyst A->B C Inert Atmosphere Purge (e.g., N2 or Ar) B->C D Visible Light Irradiation (e.g., Blue LEDs) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, HRMS) G->H

Caption: A typical experimental workflow for a visible-light-induced photocatalytic trifluoromethylation reaction.

Simplified Mechanism of Photoredox Catalyzed Trifluoromethylation

G cluster_mechanism Simplified Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_reduced Reduced PC PC_star->PC_reduced SET CF3_source CF3 Source (e.g., CF3SO2Na) CF3_radical •CF3 Radical CF3_source->CF3_radical Oxidation Quinoxaline Quinoxaline Quinoxaline_radical [Quinoxaline-CF3]• Quinoxaline->Quinoxaline_radical + •CF3 Product CF3-Quinoxaline Quinoxaline_radical->Product Oxidation - H+ PC_reduced->PC Redox Neutrality

Caption: A simplified representation of a photoredox catalytic cycle for the trifluoromethylation of quinoxalines.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethyl group have led to the incorporation of trifluoromethylated quinoxalines in a variety of applications.

In drug discovery , these compounds are explored as potential anticancer, antimicrobial, and antiviral agents.[1][17] The CF3 group can enhance the binding of a molecule to its biological target and improve its pharmacokinetic profile.[4] For example, certain trifluoromethylated quinoxaline derivatives have shown potent inhibitory activity against various kinases.

In materials science , the electron-accepting nature of the trifluoromethylated quinoxaline core makes these compounds suitable for use in organic electronics, such as in the development of n-type semiconductors for organic field-effect transistors (OFETs) and as electron-accepting units in polymers for photovoltaic applications.[18]

Conclusion

The reactivity of the trifluoromethyl group in quinoxalines presents a rich and expanding area of chemical research. The development of novel synthetic methods, particularly direct C-H functionalization, has significantly streamlined the synthesis of these valuable compounds. The profound impact of the CF3 group on the electronic properties and reactivity of the quinoxaline scaffold continues to be exploited in the design of new pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique characteristics of trifluoromethylated quinoxalines in their respective fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-(Trifluoromethyl)quinoxaline, a valuable heterocyclic compound in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this quinoxaline derivative an important scaffold for developing novel therapeutic agents.[1][2] Quinoxalines, in general, exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The described synthesis is based on the classical and widely used method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] Specifically, this protocol details the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with glyoxal to yield this compound.[7]

Experimental Protocol: Synthesis of this compound

This protocol outlines the condensation reaction between 4-(trifluoromethyl)-1,2-phenylenediamine and glyoxal.

Materials:

  • 4-(Trifluoromethyl)-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water.

  • Addition of Glyoxal: To the stirring solution, add glyoxal (40% solution in water, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 10 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-(Trifluoromethyl)-1,2-phenylenediamine1.0 equivalent
Glyoxal (40% in H₂O)1.1 equivalents
Reaction Conditions
SolventEthanol/Water
TemperatureReflux
Reaction Time10 hours[7]
Yield & Purity
Expected YieldModerate to high
Purification MethodSilica Gel Column Chromatography

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product R1 4-(Trifluoromethyl)-1,2-phenylenediamine P This compound R1->P + R2 Ethanol/Water, Reflux R2 Glyoxal (40% in H2O)

Caption: Reaction scheme for the synthesis of this compound.

G Experimental Workflow A Dissolve 4-(trifluoromethyl)-1,2-phenylenediamine in Ethanol/Water B Add Glyoxal Solution A->B 1 C Reflux for 10 hours B->C 2 D Cool to Room Temperature C->D 3 E Aqueous Work-up: Extract with Ethyl Acetate D->E 4 F Dry and Concentrate Organic Layer E->F 5 G Purify by Column Chromatography F->G 6 H Characterize Final Product (NMR, MS) G->H 7

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Preparation of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 6-(Trifluoromethyl)quinoxaline, a valuable building block in medicinal chemistry and materials science. The protocol outlines a straightforward and efficient method for its preparation via the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxal.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group into the quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Data Presentation

The following table summarizes the key reactants, reagents, and expected product characteristics for the synthesis of this compound.

Reactant 1Reactant 2SolventProductMolar Mass ( g/mol )Physical StateExpected Yield (%)
4-(Trifluoromethyl)benzene-1,2-diamineGlyoxal (40% in H₂O)EthanolThis compound198.15Solid85-95

Characterization Data (Representative)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.90 (d, J = 1.8 Hz, 1H), 8.85 (d, J = 1.8 Hz, 1H), 8.25 (s, 1H), 8.10 (d, J = 8.8 Hz, 1H), 7.95 (dd, J = 8.8, 1.8 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 146.8, 145.5, 143.2, 141.9, 132.5 (q, J = 33.3 Hz), 130.8, 129.7, 127.4 (q, J = 3.9 Hz), 125.5 (q, J = 3.9 Hz), 123.8 (q, J = 272.7 Hz)
¹⁹F NMR (CDCl₃, 376 MHz)δ -62.5
Mass Spec. (EI)m/z (%) = 198 (M⁺, 100), 179 (20), 152 (15), 129 (30)
Melting Point Not available

Note: The characterization data presented is based on typical values for quinoxaline derivatives and may vary slightly based on experimental conditions and purity.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.76 g (10 mmol) of 4-(trifluoromethyl)benzene-1,2-diamine in 40 mL of ethanol.

  • Addition of Glyoxal: To the stirred solution, add 1.45 mL (12 mmol, 1.2 equivalents) of a 40% aqueous solution of glyoxal dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Isolation and Characterization: Collect the fractions containing the desired product (as indicated by TLC) and evaporate the solvent to yield this compound as a solid. Characterize the final product by NMR and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product reactant1 4-(Trifluoromethyl)benzene-1,2-diamine reaction Condensation in Ethanol reactant1->reaction reactant2 Glyoxal reactant2->reaction workup Aqueous Work-up & Extraction reaction->workup 4-6 hours, RT purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of this compound.

Purification of 6-(Trifluoromethyl)quinoxaline by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-(Trifluoromethyl)quinoxaline using column chromatography. The information is intended to guide researchers in achieving high purity of this compound, which is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2]. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules to biological targets[3]. As such, this compound serves as a key intermediate in the synthesis of novel therapeutic agents.

The synthesis of this compound can result in a crude product containing unreacted starting materials, reagents, and side-products. Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering effective separation based on the differential adsorption of components to a stationary phase. This application note details the use of silica gel column chromatography for the purification of this compound.

Data Presentation

The successful purification of this compound can be achieved using the parameters outlined below. These values are representative and may require optimization based on the specific crude mixture composition and scale of the purification.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is effective for this separation. The slightly acidic nature of silica gel is generally well-tolerated by quinoxaline derivatives[4].
Mobile Phase Hexane / Ethyl Acetate GradientA gradient elution is recommended to effectively separate the target compound from impurities with varying polarities[5][6].
Elution Gradient 0% to 20% Ethyl Acetate in HexaneStart with a low polarity mobile phase (e.g., 100% Hexane) and gradually increase the polarity to elute the product. A common starting point for quinoxaline derivatives is a 9:1 hexane:ethyl acetate mixture[5].
Typical Rf Value 0.3 - 0.4 in 10% Ethyl Acetate / HexaneThe Rf value should be determined by Thin Layer Chromatography (TLC) prior to column chromatography to ensure optimal separation[5]. An Rf in this range typically provides good resolution.
Loading Capacity 1-5% (w/w) of silica gelThe amount of crude material that can be loaded onto the column depends on the difficulty of the separation. For complex mixtures, a lower loading percentage is recommended.
Typical Purity Achieved >98% (by HPLC and 1H NMR)Purity should be assessed by appropriate analytical techniques after purification[5].
Common Impurities Unreacted o-phenylenediamine, oxidized byproducts, and potentially isomeric quinoxalines.Impurities can arise from the starting materials or side reactions during the synthesis. The polarity of these impurities will dictate their elution profile[7]. For instance, unreacted diamines are generally more polar and will have lower Rf values.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Pre-Purification Analysis by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved sample onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 9:1, v/v).

  • Visualization: Visualize the developed plate under a UV lamp (254 nm).

  • Optimization: Adjust the solvent system to achieve an Rf value of approximately 0.3-0.4 for the main product spot, ensuring good separation from any visible impurities[5].

Column Chromatography Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder[4].

    • Carefully apply the prepared sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution)[4][5]. A suggested gradient is from 0% to 20% ethyl acetate in hexane.

    • Collect fractions of the eluent in test tubes or using a fraction collector.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Identify the fractions containing the pure this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, 1H NMR, and Mass Spectrometry[5].

Visualizations

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System Optimization crude_product->tlc_analysis column_packing Pack Silica Gel Column tlc_analysis->column_packing sample_loading Load Crude Product column_packing->sample_loading elution Gradient Elution (Hexane/EtOAc) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Remove Solvent (Rotary Evaporation) pooling->solvent_removal pure_product Purified this compound solvent_removal->pure_product

Caption: General experimental workflow for the purification of this compound.

Potential Signaling Pathway Inhibition

Quinoxaline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many human cancers, leading to uncontrolled cell growth and proliferation.

signaling_pathway Hypothetical Inhibition of PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Quinoxaline This compound Quinoxaline->PI3K Inhibition

Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.

References

Application Note and Protocol for the Recrystallization of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the purification of 6-(Trifluoromethyl)quinoxaline via recrystallization. The protocol outlines solvent selection, the recrystallization process, and methods for troubleshooting common issues. This guide is intended to provide a robust starting point for researchers seeking to obtain high-purity this compound for downstream applications.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3] The biological activity and material properties of these compounds are highly dependent on their purity. This compound, in particular, is a valuable building block in the synthesis of various functional molecules. The trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug design.[4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.[5] This application note details a general yet comprehensive protocol for the recrystallization of this compound.

Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should dissolve the target compound readily at elevated temperatures but poorly at lower temperatures. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or sparingly soluble at high temperatures (to be removed by hot filtration).

Data Presentation: Solvent Selection

The choice of solvent is critical for successful recrystallization.[6] While specific solubility data for this compound is not extensively published, the general solubility characteristics of quinoxaline derivatives can guide solvent selection. The trifluoromethyl group generally increases lipophilicity, suggesting that moderately polar to nonpolar organic solvents may be suitable.[4] A preliminary solvent screen is highly recommended.

Table 1: Qualitative Solubility of this compound in Common Solvents.

SolventPolarity IndexExpected Solubility at Room TemperatureExpected Solubility at Boiling PointSuitability for Recrystallization
Water10.2Very LowLowPoor (potential anti-solvent)
Ethanol5.2Low to ModerateHighGood
Methanol6.6ModerateHighModerate (potential for high loss)
Isopropanol4.3LowHighGood
Ethyl Acetate4.4ModerateHighModerate
Toluene2.4ModerateHighPossible
Hexane0.1Very LowLowPoor (good for washing crystals)

Note: This table is based on general principles for quinoxaline derivatives and the known effects of trifluoromethyl substituents. Experimental verification is crucial.

Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Saturated Solution B->C D Hot Filtration (Optional) C->D E Slow Cooling D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J J I->J Pure Crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was added. The solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[7] Add a seed crystal of the pure compound.
Oiling out The compound is precipitating as a liquid instead of a solid. The boiling point of the solvent may be higher than the melting point of the compound. The compound may be highly impure.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble. Use a lower boiling point solvent system.
Low recovery of crystals Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization.Concentrate the mother liquor and attempt a second crystallization. Ensure the filtration apparatus is pre-warmed. Allow for a longer cooling period in the ice bath.
Colored crystals Colored impurities are co-precipitating with the product.Treat the hot solution with activated charcoal before filtration.[7] A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath; avoid open flames.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

References

Application Notes and Protocols for the NMR Characterization of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of novel chemical entities in drug discovery and development. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of 6-(Trifluoromethyl)quinoxaline, a heterocyclic scaffold of interest in medicinal chemistry. The protocols cover one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments. While specific experimental data for this compound is not widely published, this guide presents expected chemical shifts and coupling constants based on the analysis of structurally related molecules. The provided methodologies and illustrative data will serve as a robust resource for researchers engaged in the synthesis and analysis of fluorinated quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the precise structural confirmation of compounds like this compound is paramount. NMR spectroscopy provides detailed information about the molecule's atomic connectivity and spatial arrangement. This note outlines the key NMR experiments and expected spectral features for the unambiguous characterization of this compound.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on known substituent effects on the quinoxaline ring system and data from analogous fluorinated aromatic compounds. These values should be considered as estimations and may vary based on experimental conditions such as solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0s-
H-38.8 - 9.0s-
H-58.2 - 8.4dJH5-H7 ≈ 1.5-2.5
H-77.9 - 8.1ddJH7-H8 ≈ 8.5-9.5, JH7-H5 ≈ 1.5-2.5
H-88.0 - 8.2dJH8-H7 ≈ 8.5-9.5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-2145 - 147d
C-3145 - 147d
C-4a141 - 143s
C-5128 - 130d
C-6130 - 132q¹JC-F ≈ 270-275
C-7125 - 127dq³JC-F ≈ 4-6
C-8130 - 132d
C-8a142 - 144s
-CF₃122 - 124q¹JC-F ≈ 270-275

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65s

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F).

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 s

  • Relaxation Delay: 2 s

  • Number of Scans: 16-64 (depending on concentration)

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-160 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2-5 s

  • Number of Scans: 1024-4096 (or more for dilute samples)

¹⁹F NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: A wide spectral width (e.g., +50 to -250 ppm) is recommended for initial experiments to locate the trifluoromethyl signal.

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2 s

  • Number of Scans: 64-256

2D NMR Experiments (Optional but Recommended)

For complete structural assignment, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting start Start sample Weigh Sample start->sample dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr oneD 1D NMR (1H, 13C, 19F) nmr->oneD twoD 2D NMR (COSY, HSQC, HMBC) nmr->twoD process Process Raw Data (FT, Phasing, Baseline Correction) oneD->process twoD->process assign Assign Signals process->assign structure Elucidate Structure assign->structure report Final Report structure->report

Caption: General workflow for the NMR characterization of a small molecule.

Logical_Relationships cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information cluster_final Final Structure H1 1H NMR proton_env Proton Environments & Multiplicities H1->proton_env C13 13C NMR carbon_types Carbon Types (CH3, CH2, CH, Cq) C13->carbon_types F19 19F NMR fluorine_env Fluorine Environment F19->fluorine_env COSY COSY H_H_conn 1H-1H Connectivity COSY->H_H_conn HSQC HSQC C_H_direct Direct 1H-13C Connectivity HSQC->C_H_direct HMBC HMBC C_H_long Long-Range 1H-13C Connectivity HMBC->C_H_long Structure Structure of This compound proton_env->Structure carbon_types->Structure fluorine_env->Structure H_H_conn->Structure C_H_direct->Structure C_H_long->Structure

Caption: Logical relationships between NMR experiments and structural information.

Conclusion

Application Note: Mass Spectrometry Analysis of 6-(Trifluoromethyl)quinoxaline for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Trifluoromethyl)quinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. This application note provides a detailed protocol for the mass spectrometry analysis of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the analysis of small molecules in complex matrices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValue
Molecular Formula C₉H₅F₃N₂[1]
Molecular Weight 198.14 g/mol [1]
Exact Mass 198.0405
CAS Number 41959-33-5

Experimental Protocols

This section outlines the recommended procedures for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., plasma, urine, tissue homogenate, or reaction mixture). A generic solid-phase extraction (SPE) protocol for biological matrices is provided below.

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Sample containing this compound

  • Internal Standard (e.g., a structurally similar quinoxaline derivative)

Protocol:

  • Sample Pre-treatment:

    • For plasma or serum: Precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge. Collect the supernatant.

    • For urine: Dilute the sample 1:1 with deionized water containing 0.1% formic acid and the internal standard.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2

Data Presentation

Quantitative analysis is typically performed using Multiple Reaction Monitoring (MRM) for its high sensitivity and selectivity. For structural confirmation and metabolite identification, high-resolution mass spectrometry is recommended.

Table 1: Predicted MRM Transitions and High-Resolution Mass Data for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion TypeExact Mass
This compound199.0478179.045520-30[M+H-HF]⁺199.0478
130.055330-40[M+H-CF₃]⁺
103.040040-50[C₇H₅N]⁺

Note: The optimal collision energies should be determined experimentally.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Protein Precipitation / Dilution sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Evaporation & Reconstitution sp3->sp4 lc LC Separation sp4->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM / HRMS) ms->msms dp1 Peak Integration msms->dp1 dp3 Structural Elucidation msms->dp3 dp2 Quantification dp1->dp2

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Based on the analysis of similar trifluoromethylated aromatic compounds, a primary fragmentation pathway for this compound is proposed to involve the loss of the trifluoromethyl (CF₃) group.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment parent This compound [M+H]⁺ m/z = 199.0478 frag1 Loss of HF [M+H-HF]⁺ m/z = 179.0455 parent->frag1 -HF frag2 Loss of CF₃ radical [M+H-CF₃]⁺ m/z = 130.0553 parent->frag2 -CF₃ frag3 [C₇H₅N]⁺ m/z = 103.0400 frag2->frag3 -HCN

Caption: Proposed ESI+ fragmentation pathway for this compound.

Discussion

The protocols outlined in this application note provide a robust starting point for the sensitive and selective analysis of this compound using LC-MS/MS. The use of a C18 reversed-phase column with a standard water/acetonitrile gradient containing formic acid is expected to provide good chromatographic peak shape and retention. Positive mode electrospray ionization is suitable for this nitrogen-containing heterocyclic compound.

The predicted fragmentation pattern suggests that monitoring the loss of the trifluoromethyl group will be a highly specific transition for quantification. High-resolution mass spectrometry will be invaluable for confirming the elemental composition of the parent ion and its fragments, which is critical for structural elucidation in metabolite identification studies. Researchers and drug development professionals can adapt and optimize these methods to suit their specific matrices and instrumentation for reliable and accurate results.

References

FT-IR spectroscopy of 6-(Trifluoromethyl)quinoxaline for functional group analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the FT-IR Spectroscopy of 6-(Trifluoromethyl)quinoxaline for Functional Group Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The inclusion of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's pharmacological properties, such as lipophilicity and metabolic stability.[3] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule.[4] By analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, FT-IR provides a unique "fingerprint" of the compound, confirming its structural integrity and purity.[5][6] This application note provides a detailed protocol and data interpretation guide for the functional group analysis of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes (e.g., stretching, bending, rocking).[5] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals a pattern of absorption bands. The position, intensity, and shape of these bands are characteristic of the molecule's functional groups, making FT-IR an invaluable tool for structural elucidation.[6][7]

Functional Group Analysis of this compound

The structure of this compound contains a quinoxaline ring system (a fused benzene and pyrazine ring) and a trifluoromethyl substituent. The expected vibrational modes for this molecule are summarized in the table below.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-HStretching3100-3000Characteristic for heteroaromatic rings.[8] Multiple weak to medium bands may be observed.
Aromatic C=CStretching1625-1430Multiple bands corresponding to the vibrations of the quinoxaline ring system.[8][9]
C=N (Imine)Stretching1630-1600Strong absorption band characteristic of the pyrazine ring within the quinoxaline structure.[8]
C-NStretching1400-1100Can be difficult to assign definitively due to overlap with other vibrations in this region.[9]
C-F (of -CF₃)Stretching1350-1100Typically strong and sharp absorption bands. The presence of multiple strong bands in this region is a key indicator of the -CF₃ group.[10]
Aromatic C-HOut-of-Plane Bending900-670The pattern of these bands can provide information about the substitution pattern on the aromatic ring.[8]

Experimental Protocols

The following protocols describe standard methods for preparing a solid sample like this compound for FT-IR analysis.

Protocol 1: KBr Pellet Method

This is a common method for obtaining high-quality spectra of solid samples.[11]

Materials:

  • This compound (1-2 mg)

  • Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~100°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.[12] Cool in a desiccator.

  • Grinding: Place 1-2 mg of the this compound sample into a clean agate mortar. Add approximately 100-200 mg of the dried KBr.[11]

  • Mixing: Grind the sample and KBr together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering.[12]

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] Collect a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid alternative that requires minimal sample preparation.[11]

Materials:

  • This compound (a few mg)

  • FT-IR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with an appropriate solvent.

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal.[13]

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.[13]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[11]

  • Data Acquisition: Collect the FT-IR spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation (KBr Method) cluster_analysis FT-IR Analysis start Start grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind press Press Mixture into a Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_scan Place Pellet in Holder & Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process interpret Interpret Spectrum & Identify Functional Groups process->interpret

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

structure_spectrum_correlation cluster_quinoxaline Quinoxaline Ring Features cluster_cf3 Trifluoromethyl Group Feature molecule This compound arom_ch Aromatic C-H molecule->arom_ch arom_cc Aromatic C=C molecule->arom_cc cn_imine C=N molecule->cn_imine cf3_group -CF₃ Group molecule->cf3_group arom_ch_stretch Stretching ~3100-3000 cm⁻¹ arom_ch->arom_ch_stretch arom_cc_stretch Stretching ~1625-1430 cm⁻¹ arom_cc->arom_cc_stretch cn_stretch Stretching ~1630-1600 cm⁻¹ cn_imine->cn_stretch cf_stretch C-F Stretching ~1350-1100 cm⁻¹ cf3_group->cf_stretch

Caption: Correlation of molecular structure to expected FT-IR absorption regions.

Data Interpretation

A typical FT-IR spectrum is analyzed by dividing it into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands from stretching vibrations of most functional groups.[7] For this compound, key peaks to identify are the aromatic C-H stretches (>3000 cm⁻¹) and the C=C and C=N stretches (1630-1430 cm⁻¹).[8][14]

  • Fingerprint Region (1500-400 cm⁻¹): This area contains complex vibrations, including bending and stretching modes, that are unique to the entire molecule.[4] The strong C-F stretching vibrations from the trifluoromethyl group are expected here, typically between 1350 cm⁻¹ and 1100 cm⁻¹.[10] The C-H out-of-plane bending bands also appear in this region. While complex, this region is excellent for confirming identity by matching it against a known reference spectrum.[6]

Conclusion

FT-IR spectroscopy is an essential and straightforward technique for the structural verification of this compound. By following the detailed protocols and using the provided data for spectral interpretation, researchers can efficiently confirm the presence of key functional groups, such as the quinoxaline ring and the trifluoromethyl substituent. This analysis serves as a critical quality control step in the synthesis and development of novel quinoxaline-based compounds for pharmaceutical and research applications.

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-(Trifluoromethyl)quinoxaline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of anticancer agents utilizing the 6-(trifluoromethyl)quinoxaline scaffold and their subsequent biological evaluation. This document is intended to guide researchers in the discovery and development of novel therapeutic agents targeting cancer.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The quinoxaline scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy as they can target the dysregulated signaling pathways that drive tumor growth and proliferation.

The incorporation of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline ring can significantly enhance the therapeutic potential of these compounds. The -CF3 group is a strong electron-withdrawing group and is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates to their target proteins. This document focuses on the synthesis of anticancer agents derived from this compound and the experimental procedures to assess their efficacy.

Synthesis of Anticancer Agents from this compound

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound-based compounds, 4-trifluoromethyl-1,2-phenylenediamine is a key starting material.

General Synthetic Workflow

The overall process for synthesizing and evaluating this compound-based anticancer agents can be summarized in the following workflow.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-(Trifluoromethyl)-1,2-phenylenediamine) Reaction Condensation Reaction Start->Reaction Reagents Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Lines Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Target Target Identification (e.g., Kinase Assay) Mechanism->Target

General workflow for synthesis and evaluation of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate

This protocol describes the synthesis of a this compound derivative that has been investigated as a Pim-1/2 kinase inhibitor.

Materials:

  • 4-Trifluoromethyl-1,2-phenylenediamine

  • Diethyl 2-oxomalonate

  • Citric acid

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-trifluoromethyl-1,2-phenylenediamine (387.5 mg, 2.20 mmol) in ethanol (15 mL), add diethyl 2-oxomalonate (383.1 mg, 2.20 mmol) and citric acid (63.4 mg, 0.33 mmol).

  • Stir the reaction mixture magnetically at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica column chromatography to yield the final product, ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate.

Biological Evaluation of this compound Derivatives

The anticancer potential of the synthesized compounds is evaluated through a series of in vitro assays.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for a specified time (e.g., 24-48 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with the test compounds using propidium iodide (PI) staining and flow cytometry.[1][2]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with the desired concentrations of the quinoxaline derivative for a specified time.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table summarizes the reported anticancer activity of various quinoxaline derivatives, including a this compound analog.

Compound Name/NumberTarget/Cell LineIC50/EC50 (µM)Reference
Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylatePim-1 Kinase0.074
Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylatePim-2 Kinase2.10
Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylateMV4-1161.2
Quinoxaline derivative IVd HeLa3.20 ± 1.32[3]
Quinoxaline derivative IVd MCF-74.19 ± 1.87[3]
Quinoxaline derivative IVd A5495.29 ± 1.34[3]
Quinoxaline derivative 4m A5499.32 ± 1.56[4]
Quinoxaline derivative 11 MCF-70.81[5]
Quinoxaline derivative 13 HepG21.23[5]

Signaling Pathways

Quinoxaline derivatives are known to target various signaling pathways implicated in cancer. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of kinases within this pathway can lead to the suppression of tumor growth.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoxaline This compound Derivative Quinoxaline->PI3K inhibits

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for researchers to synthesize and characterize new derivatives with enhanced potency and selectivity. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as potential clinical candidates.

References

Application of 6-(Trifluoromethyl)quinoxaline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics due to their excellent electron-accepting properties. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline core can further enhance its electron-accepting nature, making 6-(trifluoromethyl)quinoxaline a promising building block for high-performance emitter materials in Organic Light-Emitting Diodes (OLEDs). This document details the application of a this compound-based thermally activated delayed fluorescence (TADF) emitter, referred to as TFM-QP, in yellow OLEDs.

Data Presentation

The performance of OLEDs utilizing the this compound-based emitter, TFM-QP, has been evaluated. The key performance data for a yellow OLED employing TFM-QP as the emitter is summarized in the table below. The device was fabricated with varying doping concentrations of TFM-QP in a host material.

EmitterDoping ConcentrationMax. EQE (%)Emission Peak (nm)Color
TFM-QPLow14.4-Yellow

Data extracted from a study on novel yellow TADF emitters.[1]

Experimental Protocols

The following sections provide a detailed methodology for the fabrication and characterization of OLEDs based on the this compound derivative, TFM-QP.

Materials
  • Substrate: Indium tin oxide (ITO) coated glass

  • Hole Injection Layer (HIL): Not specified in detail, typically materials like HAT-CN or MoO3 are used.

  • Hole Transport Layer (HTL): Not specified in detail, typically materials like TAPC or NPB are used.

  • Emitting Layer (EML):

    • Host: CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)

    • Emitter (Dopant): TFM-QP (a this compound-phenoxazine derivative)[1]

  • Electron Transport Layer (ETL): Not specified in detail, typically materials like TPBi or BAlq are used.

  • Electron Injection Layer (EIL): LiF

  • Cathode: Aluminum (Al)

Device Fabrication Protocol

The OLEDs are fabricated by thermal evaporation in a high-vacuum environment.

  • Substrate Preparation:

    • ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried in an oven.

    • Immediately before device fabrication, the ITO surface is treated with UV-ozone for a specified duration to improve the work function and enhance hole injection.

  • Organic and Metal Layer Deposition:

    • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10-6 Torr.

    • The organic layers (HIL, HTL, EML, and ETL) are deposited sequentially onto the ITO substrate.

    • For the emitting layer, the host material (CBP) and the emitter (TFM-QP) are co-evaporated from separate sources. The doping concentration is controlled by adjusting the deposition rate of each material.

    • Following the deposition of the organic layers, the electron injection layer (LiF) is deposited.

    • Finally, the aluminum (Al) cathode is deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After fabrication, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The electrical and optical characteristics of the fabricated OLEDs are measured using a programmable voltage-current source and a photometer.

    • The current density is calculated by dividing the measured current by the active area of the device.

    • The external quantum efficiency (EQE) is calculated from the luminance, current density, and electroluminescence spectrum.

  • Electroluminescence (EL) Spectra:

    • The EL spectra are recorded using a spectroradiometer at a constant driving voltage.

  • Photophysical Measurements:

    • UV-vis absorption and photoluminescence (PL) spectra of the emitter in solution and thin films are measured using a spectrophotometer and a fluorescence spectrometer, respectively.

    • The singlet-triplet energy splitting (ΔEST) is determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperature (77 K).

    • Transient photoluminescence decay is measured to determine the fluorescence lifetime.[1]

Mandatory Visualization

Experimental Workflow for OLED Fabrication and Characterization

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Device Characterization sub_clean Substrate Cleaning (Ultrasonication) sub_dry Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv load_sub Load Substrate sub_uv->load_sub dep_org Sequential Deposition of Organic Layers (HIL, HTL, EML, ETL) load_sub->dep_org dep_eil Deposition of EIL (LiF) dep_org->dep_eil dep_cat Deposition of Cathode (Al) dep_eil->dep_cat encap Encapsulation dep_cat->encap jvl J-V-L Measurement el EL Spectra Measurement jvl->el encap->jvl

Caption: Workflow for the fabrication and characterization of OLEDs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 6-(Trifluoromethyl)quinoxaline. The information is tailored for professionals in research and drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.

Issue Potential Cause Troubleshooting Steps & Solutions
Low to No Product Formation Reduced Nucleophilicity of Starting Material: The electron-withdrawing trifluoromethyl group on the 4-(trifluoromethyl)benzene-1,2-diamine reduces the nucleophilicity of the amino groups, slowing down the condensation reaction.[1]Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the reduced reactivity. • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion. • Use a Catalyst: Acid catalysts such as acetic acid, p-toluenesulfonic acid, or Lewis acids can enhance the reaction rate.[1] • Solvent Choice: Use a high-boiling point solvent like ethanol, acetic acid, or DMF to facilitate higher reaction temperatures.[2]
Formation of Side Products Incomplete Cyclization: The reaction may stall after the initial condensation, leading to the formation of imine intermediates.Ensure Anhydrous Conditions: Water can hydrolyze intermediates. Use dry solvents and reagents. • Optimize Catalyst Concentration: Too little catalyst may not be effective, while too much can lead to side reactions.
Oxidation of Intermediates: Dihydroquinoxaline intermediates can be sensitive to air oxidation, potentially leading to undesired byproducts.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction with Solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions.Choose an Inert Solvent: Select a solvent that is stable and unreactive under the chosen reaction conditions.
Difficulty in Product Purification Co-elution of Impurities: The product may have a similar polarity to starting materials or side products, making separation by column chromatography challenging.Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) and stationary phases (e.g., silica gel, alumina).[3] • Recrystallization: This is often an effective method for purifying the final product and removing colored impurities. Suitable solvents can be screened on a small scale.
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystal lattice formation.
Inappropriate Solvent System Solvent Screening: Test a variety of solvents with different polarities for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge stems from the reduced nucleophilicity of the starting material, 4-(trifluoromethyl)benzene-1,2-diamine. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the amino groups, making the condensation reaction with a 1,2-dicarbonyl compound more difficult than for quinoxalines with electron-donating or neutral substituents.[1] This can result in lower yields and require more forcing reaction conditions.

Q2: What are the recommended starting materials for the synthesis of this compound?

A2: The most common and direct route involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or benzil.[2]

Q3: How does the trifluoromethyl group affect the properties of the final quinoxaline product?

A3: The trifluoromethyl group is a strong electron-withdrawing group and increases the lipophilicity of the molecule. This can influence its solubility, chromatographic behavior, and biological activity.

Q4: What analytical techniques are recommended for characterizing this compound?

A4: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the final product.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of 4-(trifluoromethyl)benzene-1,2-diamine and a 1,2-dicarbonyl compound.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

General Protocol for Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Troubleshooting_Synthesis start Low Yield of this compound cause1 Reduced Reactivity of Diamine start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Issues start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Prolong Reaction Time cause1->solution1b solution1c Use Catalyst (e.g., Acetic Acid) cause1->solution1c solution2a Use Anhydrous Conditions cause2->solution2a solution2b Optimize Catalyst Loading cause2->solution2b solution2c Inert Atmosphere (N2/Ar) cause2->solution2c solution3a Optimize Column Chromatography cause3->solution3a solution3b Recrystallization with Solvent Screening cause3->solution3b

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Experimental_Workflow start Start: Synthesis reactants 1. Mix 4-(Trifluoromethyl)benzene-1,2-diamine & 1,2-Dicarbonyl Compound in Solvent start->reactants reaction 2. Heat to Reflux (with optional catalyst) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Cool and Remove Solvent monitoring->workup crude_product Crude Product workup->crude_product purification 5. Purification crude_product->purification column Column Chromatography purification->column Impure recrystallization Recrystallization purification->recrystallization Impure pure_product Pure this compound column->pure_product recrystallization->pure_product characterization 6. Characterization (NMR, MS, etc.) pure_product->characterization end End characterization->end

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-(Trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-(Trifluoromethyl)benzene-1,2-diamine and a 1,2-dicarbonyl compound, typically glyoxal.[1] This reaction is a well-established method for forming the quinoxaline core.[2]

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the diamine, potentially slowing down the reaction and leading to incomplete conversion.[3]

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Depending on the solvent and catalyst, gentle heating may be required to drive the reaction to completion.

  • Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the condensation.[4] However, strong acidic conditions should be avoided as they can lead to side reactions. Mildly acidic conditions or the use of certain metal catalysts can be beneficial.

  • Purity of Reactants: The purity of both 4-(Trifluoromethyl)benzene-1,2-diamine and glyoxal is critical. Impurities in the glyoxal solution (often commercially available as a 40% aqueous solution) can lead to side reactions. It is advisable to use freshly opened or properly stored reagents.

Q3: My final product is difficult to purify. What are the common impurities and recommended purification methods?

Common impurities include unreacted starting materials and potentially polymeric side products from the self-condensation of glyoxal. Due to the trifluoromethyl group, the product may have different solubility and polarity compared to unsubstituted quinoxalines.

Purification Methods:

  • Recrystallization: This is often an effective method for purifying solid quinoxaline derivatives.[4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent for recrystallizing quinoxalines.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), can be used to elute the product. The optimal eluent ratio should be determined by TLC analysis.

Q4: Can the trifluoromethyl group lead to specific side reactions?

The strong electron-withdrawing nature of the trifluoromethyl group can make the quinoxaline ring more susceptible to nucleophilic attack than its non-fluorinated counterpart, although this is more relevant in subsequent reactions rather than the initial synthesis. During the synthesis, the primary concern is the reduced reactivity of the diamine starting material.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Incomplete reaction due to insufficient reaction time or temperature.- Low reactivity of the 4-(Trifluoromethyl)benzene-1,2-diamine.- Degradation of glyoxal solution.- Monitor the reaction progress using TLC and consider extending the reaction time or gently heating the mixture.- A mild acid catalyst (e.g., a few drops of acetic acid) can be added to promote the condensation.- Use a fresh bottle of glyoxal solution.
Formation of Multiple Byproducts - Self-condensation of glyoxal.- Reaction with impurities in the starting materials.- Ensure high purity of starting materials.- Control the stoichiometry of the reactants carefully.- Optimize reaction conditions (temperature, catalyst) to favor the desired product formation.
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily.- Co-elution of impurities during column chromatography.- If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane.- For crystallization, screen a variety of solvents.- For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).
Product Discoloration (Dark Brown/Black) - Formation of polymeric or colored impurities.- Purify the crude product by passing it through a short plug of silica gel to remove baseline impurities before attempting recrystallization or a full column chromatography.- Consider treatment with activated charcoal during the recrystallization process.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux2453[5]
Camphorsulfonic acid (20 mol%)EthanolRoom Temperature2-8>90 (general)
Alumina-Supported HeteropolyoxometalatesTolueneRoom Temperature292 (for 2,3-diphenylquinoxaline)[4]
Iodine (20 mol%)DMSO801-278-99 (general)

Note: The yields reported for general quinoxaline synthesis may vary for this compound due to the electronic effects of the substituent.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of a similar compound, 6-fluoroquinoxaline.[5]

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Diatomaceous earth (e.g., Celite®)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol.

  • Addition of Glyoxal: To the stirred solution, add glyoxal (40% aqueous solution, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Filtration (optional): If a significant amount of solid impurities is present, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and filter through a pad of diatomaceous earth.

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended. The fractions containing the desired product (as identified by TLC) are collected and combined.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-(Trifluoromethyl)benzene-1,2-diamine 4-(Trifluoromethyl)benzene-1,2-diamine Dissolve diamine in Ethanol Dissolve diamine in Ethanol 4-(Trifluoromethyl)benzene-1,2-diamine->Dissolve diamine in Ethanol Glyoxal (40% aq.) Glyoxal (40% aq.) Add Glyoxal Add Glyoxal Glyoxal (40% aq.)->Add Glyoxal Dissolve diamine in Ethanol->Add Glyoxal Reflux Reflux Add Glyoxal->Reflux Solvent Evaporation Solvent Evaporation Reflux->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Time Is reaction complete by TLC? Start->Check_Time Extend_Time Extend reaction time / Increase temperature Check_Time->Extend_Time No Check_Catalyst Is a catalyst being used? Check_Time->Check_Catalyst Yes Extend_Time->Check_Time Add_Catalyst Consider adding a mild acid catalyst (e.g., AcOH) Check_Catalyst->Add_Catalyst No Check_Purity Check purity of starting materials Check_Catalyst->Check_Purity Yes Add_Catalyst->Check_Purity End Improved Yield Add_Catalyst->End Purify_Reactants Purify starting materials if necessary Check_Purity->Purify_Reactants Purify_Reactants->End

Caption: Troubleshooting logic for improving the yield of the synthesis.

Reaction_Pathway Reactants 4-(Trifluoromethyl)benzene-1,2-diamine + Glyoxal Intermediate Dihydropyrazine Intermediate Reactants->Intermediate Condensation (-2H₂O) Product This compound Intermediate->Product Oxidation (often spontaneous with air)

Caption: Simplified reaction pathway for the formation of this compound.

References

Technical Support Center: 6-(Trifluoromethyl)quinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reactions of 6-(Trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and address frequently encountered challenges during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct method for synthesizing this compound is through the condensation reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or 2,3-butanedione. This reaction, a variation of the classical Hinsberg quinoxaline synthesis, is widely applicable.

Q2: I am observing a significant amount of a byproduct that is not my desired this compound. What could it be?

In quinoxaline synthesis, several byproducts can form depending on the reaction conditions and the purity of the starting materials. For this compound, potential byproducts include:

  • Benzimidazole derivatives: These can form if the 1,2-dicarbonyl compound degrades or contains aldehyde impurities. The strong electron-withdrawing nature of the trifluoromethyl group on the phenylenediamine precursor can influence the reaction pathway, potentially making this side reaction more competitive under certain conditions.

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides. This is more likely to occur if the reaction is run in the presence of an oxidizing agent or exposed to air for extended periods at high temperatures.

  • Dihydroquinoxaline intermediates: Incomplete oxidation of the initially formed dihydroquinoxaline intermediate will result in its presence as an impurity. The electron-withdrawing trifluoromethyl group can affect the rate of the final oxidation step.

  • Disubstituted products: In cases where a halogenated precursor is used, incomplete substitution or further reaction can lead to a mixture of products. For instance, in the synthesis of related 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides from a dihalogenated precursor, the formation of disubstitution byproducts has been observed.[1]

Q3: How does the trifluoromethyl group affect the reaction and potential byproduct formation?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has several implications for the synthesis of this compound:

  • Reduced Nucleophilicity: The -CF3 group decreases the electron density of the benzene ring, which in turn reduces the nucleophilicity of the amino groups in 4-(trifluoromethyl)-1,2-phenylenediamine. This can make the initial condensation reaction slower compared to reactions with electron-donating or neutral substituents.

  • Increased Lipophilicity: The presence of the -CF3 group significantly increases the lipophilicity of the molecule.[1] This property is important to consider during workup and purification, as the product will be more soluble in organic solvents and less soluble in aqueous solutions.

  • Potential for Side Reactions: The altered electronic properties of the starting material can influence the reaction pathways. While not definitively documented for this compound itself, electron-withdrawing groups can sometimes favor the formation of benzimidazole byproducts if aldehyde impurities are present.

Q4: What are the recommended purification methods for this compound?

Standard purification techniques are generally effective for this compound.

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products. The choice of solvent is critical, with ethanol being a commonly used and effective solvent for many quinoxaline derivatives.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard technique. Given the increased lipophilicity due to the trifluoromethyl group, a solvent system with a higher proportion of a non-polar solvent (e.g., hexane or heptane) in combination with a polar solvent (e.g., ethyl acetate) is a good starting point.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction due to reduced nucleophilicity of the diamine. - Suboptimal reaction temperature or time. - Impure starting materials leading to side reactions. - Inefficient catalyst or inappropriate catalyst loading.- Increase reaction temperature or prolong the reaction time, monitoring by TLC. - Ensure the purity of 4-(trifluoromethyl)-1,2-phenylenediamine and the 1,2-dicarbonyl compound. - Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize the catalyst loading.
Presence of Benzimidazole Byproduct - Degradation or impurity of the 1,2-dicarbonyl compound (presence of aldehydes).- Use freshly purified 1,2-dicarbonyl compound. - Perform the reaction under an inert atmosphere to prevent oxidative degradation of the dicarbonyl reagent.
Formation of Quinoxaline N-oxide - Over-oxidation of the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid unnecessarily high temperatures or prolonged reaction times. - Ensure no oxidizing agents are inadvertently introduced.
Incomplete Reaction (Presence of Dihydroquinoxaline) - Insufficient oxidation of the dihydro-intermediate.- After the initial condensation, expose the reaction mixture to air and continue stirring. - Consider the use of a mild oxidant if air oxidation is too slow.
Difficulty in Product Purification - Byproducts with similar polarity to the desired product.- Optimize the solvent system for column chromatography; a shallow gradient can improve separation. - If the product is a solid, attempt recrystallization from different solvent systems. - An acidic wash during workup can help remove any unreacted basic starting material (4-(trifluoromethyl)-1,2-phenylenediamine).

Quantitative Data Summary

While specific yield data for the synthesis of this compound under various conditions is not extensively tabulated in the literature, the following table summarizes typical yields for the synthesis of quinoxaline derivatives under different catalytic conditions to provide a general reference.

Catalyst Solvent Temperature Typical Yield (%) Reference
Alumina-supported CuH2PMo11VO40TolueneRoom Temperature92[2]
Alumina-supported FeH2PMo11VO40TolueneRoom Temperature80[2]
Polymer Supported Sulphanilic AcidEthanolRoom Temperature88[3]
Polymer Supported Sulphanilic AcidEthanolReflux90[3]
IodineDMSORoom Temperature80-90[4]

Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline Derivatives

This protocol is a general method for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which can be adapted for this compound.

Materials:

  • o-Phenylenediamine (or 4-(trifluoromethyl)-1,2-phenylenediamine) (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (100 mg)

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine, the 1,2-dicarbonyl compound, and toluene.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.[2]

Visualizations

Byproduct_Formation Start Starting Materials: 4-(Trifluoromethyl)-1,2-phenylenediamine + 1,2-Dicarbonyl Compound Desired_Reaction Condensation & Oxidation Start->Desired_Reaction Side_Reaction1 Reaction with Aldehyde Impurity Start->Side_Reaction1 Product This compound (Desired Product) Desired_Reaction->Product Side_Reaction3 Incomplete Oxidation Desired_Reaction->Side_Reaction3 Side_Reaction2 Over-oxidation Product->Side_Reaction2 Byproduct1 Benzimidazole Derivative Side_Reaction1->Byproduct1 Byproduct2 Quinoxaline N-oxide Byproduct3 Dihydroquinoxaline Intermediate Side_Reaction3->Byproduct3 Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_Purity Assess Purity of Starting Materials (Diamine and Dicarbonyl) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (Type, Loading, Activity) Start->Check_Catalyst Impurity_ID Characterize Byproducts (NMR, MS) Start->Impurity_ID Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions (Increase Temp/Time, Use Inert Gas) Check_Conditions->Optimize_Conditions Suboptimal Change_Catalyst Screen Different Catalysts Check_Catalyst->Change_Catalyst Ineffective Optimize_Purification Refine Purification Method (Recrystallization, Chromatography) Impurity_ID->Optimize_Purification Solution Improved Yield and Purity Optimize_Conditions->Solution Change_Catalyst->Optimize_Conditions Purify_Reagents->Optimize_Conditions Optimize_Purification->Solution

References

avoiding N-oxide formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quinoxaline synthesis, with a specific focus on avoiding the formation of N-oxide byproducts.

Troubleshooting Guide

Issue 1: Presence of Quinoxaline N-oxide Impurity in the Final Product

  • Symptom: Characterization data (e.g., Mass Spectrometry showing a P+16 peak, or specific shifts in NMR spectra) indicates the presence of a quinoxaline N-oxide.

  • Possible Causes and Solutions:

CauseSolution
Over-oxidation due to harsh reaction conditions. 1. Moderate Reaction Temperature: High temperatures can promote oxidation. If feasible, utilize a catalyst that is efficient at room temperature or with only mild heating.[1] 2. Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to prevent prolonged reaction times that can lead to over-oxidation.
Presence of an oxidizing agent. 1. Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced into the reaction mixture.[1] 2. Control the Atmosphere: Reactions exposed to air (oxygen) for extended periods, especially at elevated temperatures, are prone to N-oxide formation. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent this.[1]
Purity of Starting Materials. Assess the Purity of the 1,2-Dicarbonyl Compound: Impurities in the 1,2-dicarbonyl starting material can sometimes contribute to side reactions, including oxidation. Verify the purity using methods like NMR or GC-MS before commencing the synthesis.[1]

Issue 2: Low Yield of the Desired Quinoxaline Product

  • Symptom: The isolated yield of the quinoxaline is significantly lower than expected.

  • Possible Causes and Solutions:

CauseSolution
Formation of Benzimidazole Byproducts. Check for Aldehyde Impurities: Benzimidazole derivatives can form if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities. Purify the dicarbonyl compound by recrystallization or chromatography if necessary.[1]
Incomplete Reaction. 1. Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product to ensure the reaction goes to completion. 2. Optimize Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. Experiment with different catalysts to find the most efficient one for your specific substrates.[1]
Formation of a Dihydroquinoxaline Intermediate. Introduce a Mild Oxidant: If a stable dihydroquinoxaline intermediate is formed, the final oxidation step is incomplete. Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation to the desired quinoxaline.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-oxide formation in quinoxaline synthesis?

A1: The primary cause of quinoxaline N-oxide formation is the over-oxidation of the quinoxaline ring.[1] This can be triggered by harsh reaction conditions, such as high temperatures, or the presence of an oxidizing agent.[1] Even atmospheric oxygen can act as an oxidant, especially during prolonged reactions at elevated temperatures.[1]

Q2: How can I prevent N-oxide formation during my quinoxaline synthesis?

A2: To prevent N-oxide formation, it is recommended to:

  • Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[1]

  • Use moderate reaction temperatures.[1]

  • Avoid the use of strong oxidizing agents.[1]

  • Select a mild and efficient catalyst that promotes the desired reaction without causing over-oxidation.[1]

Q3: What analytical techniques can I use to detect quinoxaline N-oxides?

A3: Several analytical techniques can be employed to detect and quantify quinoxaline N-oxides:

  • Mass Spectrometry (MS): N-oxides typically show a characteristic molecular ion peak (P) and a peak corresponding to the loss of an oxygen atom (P-16).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of quinoxaline N-oxides will exhibit shifts in the signals of the protons and carbons of the pyridine ring compared to the parent quinoxaline.

  • Infrared (IR) Spectroscopy: Quinoxaline N-oxides display characteristic N-O stretching absorptions in the "fingerprint" region of the IR spectrum.

Q4: Besides N-oxides, what other common byproducts should I be aware of in quinoxaline synthesis?

A4: Other common byproducts include benzimidazole derivatives and dihydroquinoxaline intermediates. Benzimidazoles can form from the reaction of the o-phenylenediamine with aldehyde impurities in the 1,2-dicarbonyl starting material.[1] Dihydroquinoxalines are formed when the final oxidation step of the reaction is incomplete.[1]

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of 2,3-Diphenylquinoxaline

Reaction Conditions: Benzene-1,2-diamine (1 mmol) and benzil (1 mmol) in EtOH/H₂O at room temperature.

Catalyst (mol%)Time (min)Yield (%)
Phenol (20)1098
p-TSA (20)2590
Oxalic acid (20)4085
No catalyst12020
CAN (5)1596
CuSO₄·5H₂O (10)2092

Data sourced from Sajjadifar, S., et al. (2015). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.

Table 2: Effect of Alumina-Supported Heteropolyoxometalate Catalysts on Quinoxaline Yield

Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), 100 mg of catalyst, 2 h at 25°C.

CatalystYield (%)Selectivity (%)
AlCuMoVP92100
AlFeMoVP80100

Data sourced from Romanelli, G. P., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline using a Mild Catalyst at Room Temperature

This protocol is adapted from a method known to produce high yields with minimal side products by employing a recyclable alumina-supported heteropolyoxometalate catalyst.[2]

  • Materials:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Toluene (8 mL)

    • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (AlCuMoVP) (100 mg)[2]

    • Anhydrous Na₂SO₄

    • Ethanol (for recrystallization)

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

    • Add the AlCuMoVP catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[2]

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline under an Inert Atmosphere

This protocol is a modification of the classical synthesis, incorporating an inert atmosphere to prevent oxidation and N-oxide formation.

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Rectified spirit (16 mL)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Set up a round-bottom flask with a condenser and a nitrogen or argon inlet.

    • Add a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit to a warm solution of 2.1 g of benzil in 8 mL of rectified spirit in the flask.

    • Gently bubble nitrogen or argon through the solution for 5-10 minutes to displace any dissolved oxygen.

    • Maintain a positive pressure of the inert gas and warm the mixture in a water bath for 30 minutes.

    • After the reaction is complete (monitored by TLC), add water dropwise until slight cloudiness persists.

    • Cool the solution to room temperature, allowing the product to crystallize.

    • Filter the product and recrystallize from aqueous ethanol.

Mandatory Visualizations

Quinoxaline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_oxidation Oxidation Step cluster_product Products A o-Phenylenediamine C Condensation Reaction (Solvent, Catalyst) A->C B 1,2-Dicarbonyl Compound B->C D Dihydroquinoxaline C->D E Oxidation D->E F Desired Quinoxaline E->F Controlled Oxidation G Quinoxaline N-oxide (Byproduct) E->G Over-oxidation

Caption: Experimental workflow for quinoxaline synthesis.

N_Oxide_Formation_Factors cluster_center Quinoxaline Synthesis cluster_prevention Prevention of N-oxide Formation cluster_promotion Promotion of N-oxide Formation Reaction o-Phenylenediamine + 1,2-Dicarbonyl Product Desired Quinoxaline Reaction->Product Favored Pathway N_Oxide Quinoxaline N-oxide Reaction->N_Oxide Side Reaction Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Reaction Mild_Catalyst Mild Catalyst Mild_Catalyst->Reaction Moderate_Temp Moderate Temperature Moderate_Temp->Reaction Air_Exposure Air (O₂) Exposure Air_Exposure->Reaction Harsh_Conditions Harsh Conditions (High Temp) Harsh_Conditions->Reaction Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Reaction

Caption: Factors influencing N-oxide formation in quinoxaline synthesis.

References

purification strategies for removing impurities from 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-(Trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurities typically arise from the primary synthetic route, which involves the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal. Key impurities to consider are:

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)-1,2-phenylenediamine and the dicarbonyl reagent.

  • Positional Isomer: The formation of the unintended 7-(Trifluoromethyl)quinoxaline isomer is a significant possibility due to the unsymmetrical nature of the diamine starting material.[1][2]

  • Side-Reaction Products: Depending on the reaction conditions, various side products from self-condensation of the dicarbonyl compound or other unintended pathways may be present.[1]

  • Colored Impurities: The crude product may appear as an intense orange or brown color, often indicating the presence of unreacted starting materials or side products.[3]

Q2: What are the initial recommended steps for purifying crude this compound?

A multi-step purification strategy is often the most effective approach.[1] An initial purification by recrystallization can be employed to remove a significant portion of impurities.[1][3] This can be followed by column chromatography for more challenging separations, particularly for removing the positional isomer.

Q3: How does the trifluoromethyl group affect the purification strategy?

The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity of the molecule.[4][5][6] This property influences its solubility in various organic solvents and its retention characteristics during chromatography. The increased lipophilicity may necessitate the use of less polar solvent systems for elution from silica gel compared to unsubstituted quinoxaline.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice Screen a variety of solvents with different polarities. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Compound is an Oil If the compound oils out, try using a solvent pair. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists. Reheat to dissolve and then cool slowly.
Premature Crystallization Ensure all glassware for hot filtration is pre-warmed to prevent the product from crystallizing in the funnel.
Incomplete Crystallization After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
Issue 2: Co-elution of Impurities During Column Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Similar Polarity of Impurities Optimize the solvent system. A shallow gradient elution (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.[1]
Presence of Positional Isomer The 7-(Trifluoromethyl)quinoxaline isomer can be particularly challenging to separate. High-Performance Liquid Chromatography (HPLC) may be required for complete resolution.
Overloading the Column Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor separation.
Issue 3: Colored Impurities Persist After Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Highly Colored Byproducts Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal. Be aware that this may slightly reduce the overall yield.[3]
Compound Degradation The trifluoromethyl group can influence the electronic properties of the quinoxaline core, potentially making it sensitive to certain conditions.[4] Avoid prolonged exposure to harsh acidic or basic conditions during purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and toluene) at room and elevated temperatures.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the initial chromatography solvent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Partially Purified Impurities1 Insoluble Impurities & Colored Byproducts Recrystallization->Impurities1 Removed Pure_Product Pure this compound Column_Chromatography->Pure_Product Impurities2 Soluble Impurities & Isomers Column_Chromatography->Impurities2 Separated

Caption: A general workflow for the purification of this compound.

Isomer_Formation Reactants 4-(Trifluoromethyl)-1,2-phenylenediamine Glyoxal Transition_State Condensation Reaction Reactants->Transition_State Product_Mixture Crude Product Mixture Transition_State->Product_Mixture Product_6 This compound (Major Product) Product_Mixture->Product_6 Desired Product_7 7-(Trifluoromethyl)quinoxaline (Isomeric Impurity) Product_Mixture->Product_7 Undesired

References

Technical Support Center: Optimizing Reaction Conditions for 6-(Trifluoromethyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-(Trifluoromethyl)quinoxaline. The following resources are designed to help you optimize reaction conditions, improve yields, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and classical method for synthesizing the quinoxaline core structure, including this compound, is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, this involves the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal. This method is widely used due to its simplicity and the commercial availability of the starting materials.

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: The presence of the strong electron-withdrawing trifluoromethyl (-CF3) group on the phenylenediamine ring can present specific challenges. These may include:

  • Reduced nucleophilicity of the diamine: The -CF3 group deactivates the aromatic ring, making the amino groups less nucleophilic. This can lead to slower reaction rates and may require more forcing conditions (e.g., higher temperatures or stronger catalysts) compared to the synthesis of quinoxalines with electron-donating groups.[2]

  • Low yields: Suboptimal reaction conditions, incomplete reactions, or the formation of side products can result in lower than expected yields.

  • Formation of side products: As with general quinoxaline synthesis, potential side products can include benzimidazole derivatives if there are aldehyde impurities, and over-oxidation to form quinoxaline N-oxides under harsh, aerobic conditions.

  • Purification challenges: The polarity of this compound may be similar to that of certain impurities, potentially complicating purification by column chromatography or recrystallization.[3]

Q3: How can I improve the yield and efficiency of my this compound synthesis?

A3: Optimizing the reaction conditions is key to improving yield and efficiency. Modern approaches often focus on the use of efficient catalysts.[4] Consider the following:

  • Catalyst Screening: A variety of catalysts have been shown to be effective for quinoxaline synthesis, ranging from Brønsted and Lewis acids to heterogeneous catalysts. For substrates with electron-withdrawing groups, a more active catalyst may be necessary to achieve high yields in a reasonable timeframe.[4]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While traditional solvents like ethanol and acetic acid are common, greener options like water or solvent-free conditions have also been successfully employed for quinoxaline synthesis.[1][5]

  • Temperature and Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. While some reactions proceed well at room temperature, others may require reflux conditions.[4]

  • Microwave-Assisted Synthesis: This technique can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]

Q4: What are the recommended methods for purifying crude this compound?

A4: The two most common methods for purifying quinoxaline derivatives are recrystallization and silica gel column chromatography.[3]

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining highly pure crystalline material. A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Silica Gel Column Chromatography: This is useful for separating the desired product from impurities with different polarities. A systematic solvent screen using TLC can help to identify an optimal eluent system that provides good separation.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficiently reactive starting materials (due to the -CF3 group).2. Inactive or inappropriate catalyst.3. Suboptimal reaction temperature or time.1. Switch to a more reactive 1,2-dicarbonyl compound.2. Screen a variety of catalysts, including stronger acid catalysts or transition metal catalysts.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.4. Consider using microwave irradiation to enhance the reaction rate.
Formation of a Major Side Product 1. Presence of aldehyde impurities in the 1,2-dicarbonyl starting material leading to benzimidazole formation.2. Over-oxidation of the product to a quinoxaline N-oxide, especially at high temperatures in the presence of air.1. Check the purity of the 1,2-dicarbonyl compound and purify if necessary.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Avoid unnecessarily high reaction temperatures or prolonged reaction times.
Incomplete Reaction (Presence of Starting Materials) 1. Reaction time is too short.2. Reaction temperature is too low.3. Catalyst deactivation.1. Increase the reaction time and continue to monitor by TLC.2. Gradually increase the reaction temperature.3. Add a fresh portion of the catalyst.
Difficulty in Product Purification 1. Co-elution of impurities with the product during column chromatography.2. The product oils out during recrystallization.1. Optimize the chromatographic conditions by trying different solvent systems or using a different stationary phase (e.g., alumina).2. For recrystallization, perform a thorough solvent screen. If the product is an oil, consider converting it to a solid salt or co-crystal if applicable, or rely on chromatography for purification.[3]

Data on Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperatureTimeYield (%)Reference(s)
Alumina-supported MolybdophosphovanadatesTolueneRoom Temp.2 h92[4][6]
Iodine (20 mol%)DMSORoom Temp.-78-99[5]
Zn[(L)proline]-Room Temp.few minsup to 98[7]
Camphorsulfonic acid (20 mol%)EthanolRoom Temp.2-8 hup to 95
None (catalyst-free)Water80 °C-moderate to high[5]
TiO2-Pr-SO3H (10 mg)Ethanol-10 min95[1]

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol is a general procedure based on the common condensation reaction for quinoxaline synthesis and should be optimized for the specific substrate and scale.

Materials:

  • 4-(Trifluoromethyl)-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Catalyst (e.g., a few drops of acetic acid, or a catalytic amount of a selected catalyst from the table above)

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1 mmol) in ethanol (10 mL).

  • Add the catalyst to the solution.

  • Slowly add glyoxal (1 mmol, 40% aqueous solution) to the reaction mixture with stirring.

  • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the chosen catalyst and the reactivity of the starting materials. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.

  • If the product precipitates out of the solution, it can be collected by vacuum filtration and washed with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

Purification Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[3]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_process2 Reaction cluster_product Product A 4-(Trifluoromethyl)- 1,2-phenylenediamine C Condensation A->C B Glyoxal B->C D Dihydrophenazine intermediate C->D -2H₂O E Oxidation (often spontaneous in air) D->E F This compound E->F Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield optimize_conditions Optimize Conditions: - Catalyst - Solvent - Temperature check_yield->optimize_conditions Yes check_purity Impure Product? check_yield->check_purity No optimize_conditions->start purify Purification: - Recrystallization - Column Chromatography check_purity->purify Yes final_product Pure Product check_purity->final_product No side_reactions Check for Side Products: - Benzimidazole - N-oxide check_purity->side_reactions Yes purify->final_product adjust_for_side_reactions Adjust Conditions: - Purify dicarbonyl - Use inert atmosphere side_reactions->adjust_for_side_reactions adjust_for_side_reactions->start

References

troubleshooting low reactivity of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-(Trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues related to the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in electrophilic aromatic substitution reactions?

The low reactivity of this compound in electrophilic aromatic substitution (EAS) is due to the strong electron-withdrawing nature of both the quinoxaline core and the trifluoromethyl (-CF3) group.[1][2] The pyrazine ring of quinoxaline is inherently electron-deficient, and the -CF3 group further deactivates the benzene ring through a powerful inductive effect, making it less susceptible to attack by electrophiles.[3]

Q2: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction with 6-bromo- or 6-chloro-(trifluoromethyl)quinoxaline. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings with 6-halo-(trifluoromethyl)quinoxalines are a frequent challenge. The primary reasons often relate to suboptimal reaction conditions that fail to overcome the electronic effects of the substrate. The strong electron-withdrawing -CF3 group can influence the catalytic cycle, and careful optimization of the catalyst, ligand, base, and solvent is crucial.[4][5][6]

Troubleshooting Strategies for Suzuki-Miyaura Coupling:

ParameterCommon IssueRecommended Solution
Catalyst/Ligand Inefficient oxidative addition or reductive elimination.Screen a variety of palladium catalysts and ligands. For electron-deficient systems, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[5]
Base Inadequate activation of the boronic acid or catalyst inhibition.The choice of base is critical. Stronger bases like K3PO4 or Cs2CO3 are often required for less reactive aryl chlorides. However, if substrate degradation is observed, milder bases such as K2CO3 or even KF can be tested.[5]
Solvent Poor solubility of reactants or catalyst deactivation.A range of solvents, often in aqueous mixtures, can be employed. Common choices include dioxane, THF, DMF, and toluene. For challenging couplings, polar aprotic solvents like DMF or DMA may improve solubility and reaction rates.[5]
Temperature Insufficient energy to overcome the activation barrier.While some couplings proceed at lower temperatures, heating is often necessary for electron-deficient substrates, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.

Q3: Can I perform nucleophilic aromatic substitution (SNAr) on this compound? What are the expected challenges?

Yes, the electron-deficient nature of the quinoxaline ring, enhanced by the -CF3 group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr).[7] A leaving group at positions 5, 6, 7, or 8, such as a halogen, is required. The primary challenge is controlling regioselectivity if multiple leaving groups are present. The reaction rate will be influenced by the nature of the nucleophile and the leaving group. For instance, fluorine is often a better leaving group than chlorine in SNAr reactions.[8]

Troubleshooting Guides

Low Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

If you are experiencing low to no yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with a 6-halo-(trifluoromethyl)quinoxaline, a systematic approach to troubleshooting is recommended.

Logical Troubleshooting Workflow:

G start Low or No Product Yield reagent_check 1. Verify Reagent Quality - Fresh boronic acid/coupling partner? - Active catalyst? - Dry, degassed solvent? - Anhydrous base? start->reagent_check catalyst_screen 2. Catalyst & Ligand Screening - Try different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3). - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). reagent_check->catalyst_screen If reagents are of good quality base_solvent 3. Base & Solvent Optimization - Screen bases (K3PO4, Cs2CO3, K2CO3). - Vary solvent system (e.g., Dioxane/H2O, DMF). catalyst_screen->base_solvent If yield is still low temp_time 4. Adjust Reaction Conditions - Incrementally increase temperature. - Monitor reaction over a longer period. base_solvent->temp_time If further optimization is needed

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions involving this compound.

Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions on a 6-halo-(trifluoromethyl)quinoxaline that are not proceeding as expected, consider the following points.

Troubleshooting SNAr Reactions:

IssuePotential CauseSuggested Action
No Reaction Poor leaving group ability.If using a chloro- or bromo- derivative, consider synthesizing the fluoro- analogue, as fluoride is often a better leaving group in SNAr.
Nucleophile is not strong enough.Use a stronger nucleophile or more forcing reaction conditions (higher temperature, stronger base if applicable).
Solvent is not optimal.Polar aprotic solvents like DMF, DMSO, or NMP are typically best for SNAr reactions as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
Side Product Formation Competing reaction pathways.If the nucleophile is also a base, deprotonation of the quinoxaline ring could occur. Consider using a non-nucleophilic base if a base is required.
Degradation of starting material.The reaction conditions may be too harsh. Try lowering the temperature or using a milder base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-bromo-2-(trifluoromethyl)quinoline

This protocol is adapted from established methods for similar electron-deficient heteroaryl halides and serves as a starting point for optimization.[5]

Materials:

  • 6-bromo-2-(trifluoromethyl)quinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • PCy3 (10 mol%)

  • K3PO4 (2.6 equiv)

  • Toluene (or 1,4-Dioxane)

  • Water

Procedure:

  • To a dry reaction vessel, add 6-bromo-2-(trifluoromethyl)quinoline, the arylboronic acid, and K3PO4.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • In a separate flask, prepare a solution of Pd(OAc)2 and PCy3 in the chosen organic solvent and degas thoroughly.

  • Add the degassed catalyst solution to the reaction vessel.

  • If using an aqueous mixture, add the degassed water.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Workflow Diagram:

G setup Reaction Setup (Substrates, Base) purge Inert Atmosphere (Purge with Ar/N2) setup->purge addition Catalyst Addition purge->addition catalyst Catalyst Preparation (Pd(OAc)2, Ligand in Degassed Solvent) catalyst->addition reaction Heating & Stirring (80-110 °C) addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context

While this compound itself is a synthetic building block, quinoxaline derivatives are prevalent in medicinal chemistry and often act as inhibitors of various signaling pathways. For instance, many kinase inhibitors feature a quinoxaline core. The trifluoromethyl group is often incorporated to enhance properties like metabolic stability and cell permeability, which are crucial for effective drug action.[2]

Hypothetical Kinase Inhibition Pathway:

G receptor Growth Factor Receptor kinase_a Kinase A (e.g., RAS) receptor->kinase_a kinase_b Kinase B (e.g., RAF) kinase_a->kinase_b kinase_c Kinase C (e.g., MEK) kinase_b->kinase_c tf Transcription Factor (e.g., ERK) kinase_c->tf proliferation Cell Proliferation & Survival tf->proliferation inhibitor 6-(CF3)quinoxaline Derivative inhibitor->kinase_b Inhibition

Caption: A simplified diagram showing a hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor.

References

Technical Support Center: Scale-Up Synthesis of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up synthesis of 6-(Trifluoromethyl)quinoxaline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the condensation reaction between 4-(Trifluoromethyl)benzene-1,2-diamine and a glyoxal solution (typically 40% in water).[1][2] This method is favored for its atom economy and the ready availability of the starting materials.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities in the 4-(Trifluoromethyl)benzene-1,2-diamine or the glyoxal solution can lead to side reactions. Secondly, reaction conditions are critical; suboptimal temperature or pH can hinder the condensation. The reaction is often run at room temperature, and the pH should be monitored.[1] Lastly, inefficient mixing at a larger scale can lead to localized concentration gradients and reduced product formation.

Q3: I am observing a significant amount of a dark, tar-like byproduct. What is it and how can I minimize its formation?

A3: The formation of dark, polymeric materials is a common issue in quinoxaline synthesis, often arising from the self-polymerization of glyoxal, especially under basic conditions or upon prolonged heating.[3] To mitigate this, ensure that the glyoxal solution is added gradually to the reaction mixture and that the temperature is well-controlled. Running the reaction under an inert atmosphere can also be beneficial.

Q4: What is the recommended method for purifying this compound at a multi-kilogram scale?

A4: While column chromatography is suitable for small-scale purification, it is often not economically viable for large-scale production. The preferred method for purifying this compound at scale is recrystallization.[4] A suitable solvent system, such as ethanol/water or toluene/heptane, should be identified through small-scale screening to ensure good recovery of a high-purity product.

Q5: Are there any specific safety concerns I should be aware of during the scale-up?

A5: Yes. 4-(Trifluoromethyl)benzene-1,2-diamine is harmful if swallowed and requires careful handling.[5] Glyoxal (40% solution) is irritating to the eyes and skin and may cause sensitization by skin contact.[6] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] For detailed safety information, always refer to the Safety Data Sheets (SDS) of all reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Poor mixing.- Incorrect stoichiometry.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Ensure efficient agitation, especially at a larger scale.- Accurately measure all reagents.
Formation of Colored Impurities - Oxidation of the diamine starting material.- Side reactions of glyoxal.- Handle 4-(Trifluoromethyl)benzene-1,2-diamine under an inert atmosphere if possible.- Control the addition rate and temperature of the glyoxal solution.
Product Oiling Out During Crystallization - Presence of impurities.- Inappropriate solvent system or cooling rate.- Perform a pre-purification step (e.g., charcoal treatment) on the crude product.- Screen for a more suitable recrystallization solvent system.- Ensure slow cooling to promote crystal growth over precipitation.[4]
Difficulty in Filtration - Fine particle size of the crystalline product.- Optimize the cooling profile during crystallization to encourage the growth of larger crystals.- Consider using a filter aid, but be mindful of potential contamination.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Note that yields can vary based on the scale and optimization of the process.

Parameter Bench Scale (1-10 g) Pilot Scale (1-10 kg) Considerations for Scale-Up
Reactant Ratio (Diamine:Glyoxal) 1 : 1.05-1.11 : 1.05-1.1Maintain a slight excess of glyoxal to ensure complete conversion of the more expensive diamine.
Solvent Ethanol, Methanol, TolueneToluene, EthanolToluene can be advantageous for azeotropic removal of water. Ethanol is a greener solvent choice.[8]
Temperature (°C) 20-4020-50Exothermic reaction; ensure adequate cooling capacity to maintain the target temperature.
Reaction Time (h) 2-64-12Reaction time may increase with scale due to mass transfer limitations.
Typical Yield (%) 85-9580-90Yields may be slightly lower at scale due to handling and transfer losses.
Purity (by HPLC, %) >98>98Purity is highly dependent on the efficiency of the crystallization process.

Experimental Protocols

Key Synthesis Step: Condensation of 4-(Trifluoromethyl)benzene-1,2-diamine with Glyoxal

Objective: To synthesize this compound via condensation.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine (1 equivalent)

  • Glyoxal (40% solution in water, 1.1 equivalents)

  • Ethanol or Toluene

  • Activated Carbon (optional)

  • Filter Aid (e.g., Celite, optional)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-(Trifluoromethyl)benzene-1,2-diamine and the chosen solvent (e.g., ethanol).

  • Reagent Addition: Begin agitation and slowly add the glyoxal solution via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-30°C.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, if necessary, add activated carbon and stir for 30 minutes before filtering through a pad of filter aid to remove baseline impurities.

  • Isolation: Concentrate the filtrate under reduced pressure to a smaller volume.

  • Purification (Crystallization): Add a suitable anti-solvent (e.g., water if the reaction solvent is ethanol) and cool the mixture slowly to 0-5°C to induce crystallization.

  • Filtration and Drying: Collect the solid product by filtration, wash with a cold solvent mixture, and dry under vacuum at 40-50°C to a constant weight.

Visualizations

Synthesis_Workflow Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Reactor with 4-(Trifluoromethyl)benzene-1,2-diamine and Solvent add_glyoxal Slow Addition of Glyoxal Solution (Control Temperature) charge_reactants->add_glyoxal Start Agitation stir_reaction Stir at Ambient Temperature (Monitor by HPLC/TLC) add_glyoxal->stir_reaction Complete Addition charcoal_treatment Optional: Activated Carbon Treatment stir_reaction->charcoal_treatment Reaction Complete filtration1 Filter to Remove Insolubles charcoal_treatment->filtration1 concentration Concentrate Filtrate filtration1->concentration crystallization Crystallize from Solvent/Anti-solvent concentration->crystallization filtration2 Filter Product crystallization->filtration2 drying Dry Under Vacuum filtration2->drying

Caption: Experimental Workflow for the Scale-Up Synthesis of this compound.

Troubleshooting_Logic Troubleshooting Common Issues start Problem Observed low_yield Low Yield start->low_yield colored_impurities Colored Impurities start->colored_impurities oiling_out Product Oils Out start->oiling_out cause_ly1 Incomplete Reaction low_yield->cause_ly1 Check HPLC/TLC cause_ly2 Side Reactions low_yield->cause_ly2 Analyze Byproducts cause_ci1 Diamine Oxidation colored_impurities->cause_ci1 cause_ci2 Glyoxal Polymerization colored_impurities->cause_ci2 cause_oo1 High Impurity Level oiling_out->cause_oo1 cause_oo2 Poor Solvent Choice oiling_out->cause_oo2 solution_ly1 Increase Reaction Time Improve Mixing cause_ly1->solution_ly1 solution_ly2 Check Purity of Starting Materials cause_ly2->solution_ly2 solution_ci1 Use Inert Atmosphere cause_ci1->solution_ci1 solution_ci2 Control Temperature and Addition Rate cause_ci2->solution_ci2 solution_oo1 Pre-purify Crude (e.g., Carbon Treatment) cause_oo1->solution_oo1 solution_oo2 Screen for New Crystallization Solvents cause_oo2->solution_oo2

Caption: Logical Flow for Troubleshooting Common Synthesis Issues.

Reaction_Pathway Synthesis Pathway of this compound diamine 4-(Trifluoromethyl)benzene-1,2-diamine intermediate Dihydroquinoxaline Intermediate (transient) diamine->intermediate + glyoxal Glyoxal glyoxal->intermediate product This compound intermediate->product - H₂O (Oxidation) water 2 H₂O

Caption: Chemical Reaction Pathway for the Synthesis.

References

Navigating Exothermic Reactions in 6-(Trifluoromethyl)quinoxaline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Trifluoromethyl)quinoxaline. The following troubleshooting guides and frequently asked questions (FAQs) address the critical aspect of managing exothermic reactions during this preparation to ensure experimental safety, reproducibility, and high product yield.

The synthesis of quinoxaline derivatives, a crucial scaffold in medicinal chemistry, often involves condensation reactions that can be highly exothermic.[1] The preparation of this compound from 4-(trifluoromethyl)benzene-1,2-diamine and glyoxal is no exception. Uncontrolled exotherms can lead to vigorous, difficult-to-control reactions, significant tar formation, and the generation of impurities, compromising the quality and yield of the final product. This guide offers practical strategies to mitigate these risks.

Troubleshooting Guide: Managing Exothermic Events

This section provides a systematic approach to identifying and resolving issues related to exothermic reactions during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Spike Highly exothermic condensation reaction.- Immediate cooling: Immerse the reaction vessel in an ice bath. - Slow reagent addition: Add the glyoxal solution dropwise to the diamine solution with vigorous stirring and continuous temperature monitoring. - Use of a moderator: Consider the addition of a heat sink or a reaction moderator like ferrous sulfate to absorb excess heat.
Excessive Tar Formation Runaway reaction due to localized hotspots and high temperatures, leading to polymerization of reactants and intermediates.- Improve heat dissipation: Ensure efficient stirring to prevent localized overheating. For larger scale reactions, consider a reactor with a cooling jacket. - Optimize reaction temperature: Avoid excessively high initial temperatures. Gentle heating may be required for initiation, but the exothermic phase must be carefully controlled. - Controlled reagent addition: Slow, controlled addition of one reactant to the other is crucial.
Low Yield of Desired Product Incomplete reaction or degradation of starting material/product due to excessive heat.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. - Solvent selection: Choose a solvent with a suitable boiling point to help manage the reaction temperature through reflux. - Catalyst optimization: While often acid-catalyzed, explore milder catalytic conditions that may not require high temperatures.
Formation of Side Products (e.g., Benzimidazoles) Degradation of the dicarbonyl compound (glyoxal) or presence of aldehyde impurities.- Assess reagent purity: Ensure the purity of the glyoxal solution before use. - Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents.
Inconsistent Results Between Batches Variations in reaction conditions, particularly temperature control.- Standardize procedures: Implement a strict protocol for reagent addition rates and temperature control. - Calibrate equipment: Ensure temperature probes and stirring equipment are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: Is the reaction between 4-(trifluoromethyl)benzene-1,2-diamine and glyoxal expected to be exothermic?

A1: Yes, the condensation reaction to form the quinoxaline ring is often exothermic. Similar reactions, such as the Skraup synthesis of quinolines, are notoriously vigorous and require careful control.[2] The formation of stable aromatic rings from acyclic precursors is a thermodynamically favorable process that releases significant energy as heat.

Q2: What are the primary safety concerns when performing this synthesis?

A2: The main safety concern is the potential for a runaway reaction due to the exothermic nature of the condensation. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction mixture to boil over or, in a sealed system, leading to an explosion. Additionally, starting materials and solvents may be toxic or flammable.

Q3: How can I effectively control the temperature of the reaction?

A3: Effective temperature control can be achieved through several measures:

  • Slow Reagent Addition: Add one reagent to the other in a controlled, dropwise manner.

  • Efficient Cooling: Use an ice bath or a cryostat to actively cool the reaction vessel.

  • Adequate Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hotspots.

  • Solvent Choice: Select a solvent that can help dissipate heat, for instance, through reflux at a controlled temperature.

Q4: Can a catalyst influence the exothermicity of the reaction?

A4: While a catalyst primarily affects the rate of reaction, its choice can indirectly influence heat management. A highly active catalyst may accelerate the reaction to a point where heat generation becomes difficult to control. Conversely, some protocols utilize milder catalysts that allow the reaction to proceed at lower temperatures, thereby reducing the risk of a dangerous exotherm.[3]

Q5: What are the signs of a runaway reaction, and what should I do if one occurs?

A5: Signs of a runaway reaction include a sudden and rapid increase in temperature that cannot be controlled by the cooling system, a rapid increase in pressure, vigorous boiling or foaming, and a change in the color or viscosity of the reaction mixture. If a runaway reaction is suspected, the immediate priority is personnel safety. Activate emergency shutdown procedures, alert colleagues, and evacuate the immediate area. Do not attempt to quench a large-scale runaway reaction without proper training and equipment.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound. It is crucial to implement the safety and control measures discussed in this guide when performing this experiment.

Materials:

  • 4-(trifluoromethyl)benzene-1,2-diamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add the glyoxal solution (1.0 mmol) dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

ParameterValueReference
Reactant Ratio (Diamine:Glyoxal)1:1General Protocol[4]
Catalyst Loading (Acetic Acid)CatalyticGeneral Protocol[4]
Initial Reaction Temperature0-5 °CRecommended for Exotherm Control
Maximum Temperature during Addition< 10 °CRecommended for Exotherm Control
Reaction Time2-4 hoursGeneral Protocol[4]

Visualizing Reaction and Safety Workflows

To further aid in understanding the experimental process and the necessary safety considerations, the following diagrams are provided.

Reaction_Pathway 4-(trifluoromethyl)benzene-1,2-diamine 4-(trifluoromethyl)benzene-1,2-diamine Intermediate Dihydroquinoxaline Intermediate 4-(trifluoromethyl)benzene-1,2-diamine->Intermediate + Glyoxal (Condensation) Glyoxal Glyoxal Glyoxal->Intermediate This compound This compound Intermediate->this compound Oxidation (e.g., air)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Exothermic Event Observed Check_Cooling Is cooling system adequate? Start->Check_Cooling Check_Addition_Rate Is reagent addition rate too fast? Check_Cooling->Check_Addition_Rate Yes Improve_Cooling Enhance Cooling (e.g., larger ice bath) Check_Cooling->Improve_Cooling No Check_Stirring Is stirring efficient? Check_Addition_Rate->Check_Stirring No Slow_Addition Reduce Addition Rate Check_Addition_Rate->Slow_Addition Yes Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Monitor_Temp Monitor Temperature Check_Stirring->Monitor_Temp Yes Improve_Cooling->Monitor_Temp Slow_Addition->Monitor_Temp Increase_Stirring->Monitor_Temp Temp_Controlled Temperature Controlled? Monitor_Temp->Temp_Controlled Continue_Reaction Continue Reaction with Caution Temp_Controlled->Continue_Reaction Yes Emergency_Stop Emergency Stop Temp_Controlled->Emergency_Stop No

Caption: Troubleshooting workflow for managing an exothermic event.

References

Technical Support Center: Characterization of Trifluoromethylated Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of trifluoromethylated quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis, purification, and spectroscopic analysis of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the characterization of trifluoromethylated quinoxalines.

Synthesis and Purification

Q1: I am getting a complex mixture of products in my trifluoromethylated quinoxaline synthesis. What are the likely side reactions?

A1: A common pitfall in the synthesis of halogenated quinoxalines is undesired nucleophilic substitution reactions. If your starting materials contain other halogen substituents on the quinoxaline ring, these may also be susceptible to substitution, leading to a mixture of products. The high reactivity of certain positions on the quinoxaline ring, influenced by the strong electron-withdrawing effect of the trifluoromethyl group, can lead to the formation of disubstituted byproducts. Additionally, some trifluoromethylated quinoxaline derivatives, especially N-oxides, can be unstable under the reaction conditions, leading to degradation products.

Q2: I'm having difficulty purifying my trifluoromethylated quinoxaline. What are the best practices?

A2: The unique properties of fluorinated compounds can present challenges for traditional purification methods. Here are some troubleshooting tips:

  • Chromatography:

    • Co-elution: Structurally similar fluorinated and non-fluorinated impurities can co-elute. Optimizing your mobile phase gradient and temperature in HPLC can improve resolution.

    • Stationary Phase: For reverse-phase HPLC, a C18 column is a good starting point. If you face issues with retention, consider a more polar stationary phase.

    • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the unique properties of fluorinated compounds for selective separation and can be highly effective for purifying highly fluorinated molecules.

  • Crystallization:

    • Solvent Selection: The altered solubility of fluorinated compounds can make finding a suitable crystallization solvent challenging. A systematic screening of various solvents and solvent mixtures is recommended.

    • Oiling Out: If your compound "oils out" instead of crystallizing, this may be due to high supersaturation or the presence of impurities. Try using a more dilute solution or further purifying the material by chromatography before attempting crystallization.

NMR Spectroscopy

Q3: The 1H NMR spectrum of my trifluoromethylated quinoxaline is difficult to interpret due to peak shifting and complex splitting. Why is this happening?

A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which significantly influences the electronic environment of the quinoxaline ring. This leads to:

  • Downfield Shifts: Protons on the aromatic ring will be deshielded and shift downfield compared to their non-fluorinated analogs.

  • 1H-19F Coupling: Protons that are close in space or through bonds to the CF3 group will exhibit scalar coupling (J-coupling), leading to more complex splitting patterns (e.g., doublets, triplets, or more complex multiplets). These long-range couplings can extend over several bonds.

Q4: My 19F NMR spectrum shows a broad signal or a rolling baseline. How can I fix this?

A4: Broad signals and baseline distortions in 19F NMR are common issues that can be addressed by:

  • Shimming: Poor magnetic field homogeneity is a frequent cause of broad peaks. Re-shimming the spectrometer is a critical first step.

  • Acquisition Parameters: Acquiring a very large spectral width, which is often necessary for 19F NMR, can lead to baseline distortions. Ensure that the acquisition time and relaxation delay are sufficient. Applying a polynomial baseline correction in the processing software can also help.

  • Probe Background: Some NMR probes contain fluorine-containing materials that can contribute to broad background signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic substances, including dissolved oxygen, can cause significant line broadening. Degassing the sample can help mitigate this issue.

Q5: I see small, uneven peaks flanking my main signal in the 19F NMR spectrum. What are they?

A5: These are most likely 13C satellite peaks. Due to the natural abundance of 13C (approximately 1.1%), a small fraction of your molecules will have a 13C atom adjacent to the CF3 group. This results in satellite peaks due to 13C-19F coupling. A key characteristic of these satellites in 19F NMR is that they are often asymmetric.

Mass Spectrometry

Q6: I am not seeing the expected molecular ion peak in the mass spectrum of my trifluoromethylated quinoxaline. Why?

A6: While soft ionization techniques like Electrospray Ionization (ESI) typically show a strong protonated molecular ion ([M+H]+), several factors can lead to its absence or low intensity:

  • In-source Fragmentation: Even with soft ionization, some molecules can be prone to fragmentation in the ion source, especially if the source conditions (e.g., temperature, voltages) are not optimized.

  • Poor Ionization: The electronic properties of your specific trifluoromethylated quinoxaline might make it difficult to ionize efficiently under standard ESI conditions. Adding a small amount of an acid like formic acid to the mobile phase can often aid in protonation.

  • Sample Purity: The presence of salts or other non-volatile impurities in your sample can suppress the signal of your compound of interest.

Q7: The fragmentation pattern of my trifluoromethylated quinoxaline is very complex. What are the common fragmentation pathways?

A7: Trifluoromethylated N-heterocycles can undergo complex fragmentation. Common fragmentation pathways include:

  • Loss of the Trifluoromethyl Radical (•CF3): This is a very common fragmentation pathway, resulting in a peak at [M-69]+.

  • Rearrangements: Rearrangements involving the fluorine atoms can occur. For instance, the loss of CF2 might be observed.

  • Ring Cleavage: The quinoxaline ring system can undergo cleavage, leading to a variety of smaller fragment ions. The specific fragmentation pattern will be highly dependent on the substitution pattern of your molecule.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for trifluoromethylated aromatic compounds. Note that specific values will vary depending on the exact molecular structure, solvent, and temperature.

Table 1: Typical 19F NMR Chemical Shift Ranges for CF3 Groups

Chemical Environment of CF3 GroupTypical 19F Chemical Shift Range (ppm vs. CFCl3)
Aromatic-CF3-55 to -70
Aliphatic-CF3-60 to -80

Table 2: Typical 1H-19F and 13C-19F Coupling Constants

Coupling TypeNumber of BondsTypical Coupling Constant (Hz)
1JCF1250 - 350
2JCF220 - 50
3JCF (aromatic)35 - 15
4JHF (aromatic)41 - 5
5JHF (aromatic)5< 2

Experimental Protocols

Protocol 1: 19F NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the trifluoromethylated quinoxaline.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine-capable probe.

    • Set the spectral width to cover the expected chemical shift range of your compound (a wide range of ~200 ppm is a good starting point).

    • Use a relaxation delay (D1) of at least 5 times the longest T1 of the fluorine nuclei to ensure quantitative results. A D1 of 20-30 seconds is often sufficient.[1]

    • Proton decoupling is recommended to simplify the spectra by removing 1H-19F couplings.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

Protocol 2: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the trifluoromethylated quinoxaline (approximately 10-100 µg/mL) in a solvent compatible with reverse-phase HPLC (e.g., methanol or acetonitrile).[2]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.

  • Mass Spectrometry (MS):

    • Set the ESI source to positive ion mode to detect the [M+H]+ ion.

    • Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the compound of interest.

    • Acquire data over a mass range that includes the expected molecular weight of your compound. For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Trifluoromethylated Quinoxaline Purification Purification (HPLC, Crystallization, F-SPE) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Pure Sample MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Pure Sample

Caption: Experimental workflow for the synthesis and characterization of trifluoromethylated quinoxalines.

troubleshooting_nmr Start NMR Spectrum Acquired Problem Problematic Spectrum? Start->Problem BroadPeaks Broad Peaks Problem->BroadPeaks Yes UnexpectedPeaks Unexpected Peaks Problem->UnexpectedPeaks Yes BaselineRoll Baseline Roll Problem->BaselineRoll Yes GoodSpectrum Good Spectrum Problem->GoodSpectrum No Shim Re-shim Spectrometer BroadPeaks->Shim Dilute Dilute Sample BroadPeaks->Dilute Degas Degas Sample BroadPeaks->Degas CheckImpurity Check for Impurities (Solvent, Starting Material) UnexpectedPeaks->CheckImpurity AdjustParams Adjust Acquisition/Processing Parameters BaselineRoll->AdjustParams

Caption: Troubleshooting guide for common issues in NMR spectra of trifluoromethylated quinoxalines.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-(Trluoromethyl)quinoxaline is essential for ensuring product quality, consistency, and for pharmacokinetic studies. The selection of a suitable analytical method is a critical step in the development and validation process. This guide provides an objective comparison of common analytical techniques for the quantification of 6-(Trifluoromethyl)quinoxaline, supported by representative experimental data from similar compounds.

Comparison of Analytical Method Performance

The choice of an analytical method for 6-(Trluoromethyl)quinoxaline depends on several factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed for the analysis of quinoxaline derivatives.[1] The following tables summarize the typical performance characteristics of these methods based on data from analogous compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis [1]

Validation ParameterHPLC-DAD (Representative)LC-MS/MS (Representative)
Linearity (r²)> 0.999> 0.99
Limit of Detection (LOD)0.05 - 0.2 µg/mL0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL0.3 - 3.0 ng/mL
Accuracy (Recovery %)95 - 105%90 - 110%
Precision (RSD%)< 2%< 15%
Specificity/SelectivityHighVery High

Table 2: GC-MS and UV-Vis Spectrophotometry Methods for Quinoxaline Analysis

Validation ParameterGC-MS (Representative)UV-Vis Spectrophotometry (Representative)
Linearity (r²)> 0.99> 0.99
Limit of Detection (LOD)ng/mL to pg/mL range0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)ng/mL to pg/mL range0.3 - 1.5 µg/mL
Accuracy (Recovery %)90 - 110%90 - 110%
Precision (RSD%)< 15%< 5%
Specificity/SelectivityVery HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are generalized for the analysis of quinoxaline derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for routine analysis and quality control, offering a good balance of sensitivity, specificity, and cost-effectiveness.

Instrumentation:

  • HPLC system with a UV or Diode-Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is typically used to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of 6-(Trluoromethyl)quinoxaline (typically around its λmax).

Sample Preparation:

  • Extraction: Dissolve the sample in a suitable solvent like methanol or acetonitrile. Sonication may be used to ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile quinoxaline derivatives, especially at trace levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mode: Electron Ionization (EI) at 70 eV, with data acquired in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization (if necessary): For less volatile compounds, derivatization may be required to improve chromatographic properties.

  • Concentration: Concentrate the extract to a suitable volume before injection.

UV-Vis Spectrophotometry

This technique is simple, rapid, and cost-effective, making it suitable for the routine analysis of this compound in simple matrices where high selectivity is not required.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is stable and that does not absorb in the same wavelength range. Methanol or ethanol are common choices.

  • Determination of λmax: Prepare a dilute solution of 6-(Trluoromethyl)quinoxaline and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Visualization of Experimental Workflows

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation p1 Define Analytical Method Requirements p2 Select Appropriate Analytical Technique p1->p2 d1 Optimize Method Parameters p2->d1 d2 Develop Sample Preparation Protocol d1->d2 v1 Specificity d2->v1 v2 Linearity v1->v2 v3 Accuracy v2->v3 v4 Precision (Repeatability & Intermediate) v3->v4 v5 LOD & LOQ v4->v5 v6 Robustness v5->v6 doc1 Prepare Validation Report v6->doc1 doc2 Implement for Routine Analysis doc1->doc2

Caption: General workflow for the validation of an analytical method.

Experimental_Workflows_Comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_uvvis UV-Vis Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_sep Chromatographic Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV/DAD Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gcms_prep Sample Preparation (Extraction & Derivatization) gcms_sep Chromatographic Separation (Capillary Column) gcms_prep->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det gcms_quant Quantification gcms_det->gcms_quant uvvis_prep Sample Preparation (Dissolution) uvvis_det Absorbance Measurement (at λmax) uvvis_prep->uvvis_det uvvis_quant Quantification (via Calibration Curve) uvvis_det->uvvis_quant

Caption: Comparison of experimental workflows for analysis.

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-(Trifluoromethyl)quinoxaline, a key intermediate in pharmaceutical synthesis. The document outlines a robust, validated HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols and supporting data to aid researchers in selecting and implementing the most suitable purity assessment strategy.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound whose derivatives are explored for various therapeutic applications. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a widely used technique for purity testing in the pharmaceutical industry due to its ability to separate, identify, and quantify the main compound and any related substances or impurities.[3]

Proposed HPLC Method for Purity Determination

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at an appropriate wavelength (e.g., 254 nm or 320 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

HPLC Method Validation Protocol

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation process involves evaluating various parameters to demonstrate the method's reliability.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurity peaks and placebo peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a wider range for impurity determination.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for the assay of the main compound.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a similar concentration as the standard solution.

Chromatographic Procedure

Set up the HPLC system according to the parameters outlined in Table 1. Inject the standard and sample solutions and record the chromatograms. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

Comparison with Alternative Analytical Techniques

While HPLC is the most common method for purity analysis, other techniques can also be employed.

Table 3: Comparison of Analytical Methods for Purity Assessment

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.
Advantages Wide applicability, high precision, and robustness.[3]High sensitivity and specificity, provides structural information of impurities.Faster run times, better resolution, and lower solvent consumption compared to HPLC.
Limitations Longer analysis times compared to UPLC, not suitable for volatile compounds without derivatization.Requires the analyte to be volatile and thermally stable.Higher backpressure requires specialized instrumentation.
Typical Application Routine quality control, stability testing, and purity profiling of non-volatile and thermally labile compounds.Analysis of volatile impurities, residual solvents, and compounds that are amenable to gas chromatography.High-throughput screening and analysis of complex mixtures where high resolution is required.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the experimental workflow.

HPLC_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define Analytical\nMethod Define Analytical Method Develop Validation\nProtocol Develop Validation Protocol Define Analytical\nMethod->Develop Validation\nProtocol Specificity Specificity Develop Validation\nProtocol->Specificity Linearity_Range Linearity & Range Develop Validation\nProtocol->Linearity_Range Accuracy Accuracy Develop Validation\nProtocol->Accuracy Precision Precision Develop Validation\nProtocol->Precision LOD_LOQ LOD & LOQ Develop Validation\nProtocol->LOD_LOQ Robustness Robustness Develop Validation\nProtocol->Robustness Compile Validation\nReport Compile Validation Report Robustness->Compile Validation\nReport Method Implementation Method Implementation Compile Validation\nReport->Method Implementation

Caption: HPLC Method Validation Workflow.

Experimental_Workflow Start Start Prepare Standard & Sample\nSolutions Prepare Standard & Sample Solutions Start->Prepare Standard & Sample\nSolutions HPLC System Setup HPLC System Setup Prepare Standard & Sample\nSolutions->HPLC System Setup Inject Solutions Inject Solutions HPLC System Setup->Inject Solutions Acquire Chromatograms Acquire Chromatograms Inject Solutions->Acquire Chromatograms Data Analysis Data Analysis Acquire Chromatograms->Data Analysis Calculate Purity Calculate Purity Data Analysis->Calculate Purity End End Calculate Purity->End

Caption: Experimental Workflow for Purity Analysis.

Conclusion

A validated HPLC method is essential for ensuring the quality and purity of this compound in drug development and manufacturing. This guide provides a framework for developing and validating a suitable HPLC method, along with a comparison to alternative techniques. By following the outlined protocols and validation parameters, researchers can confidently assess the purity of this important pharmaceutical intermediate.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Confirmation of 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

While a dedicated single-crystal X-ray diffraction study for 6-(Trifluoromethyl)quinoxaline is not publicly available in crystallographic databases, this guide provides a comparative analysis utilizing the known crystal structure of the parent molecule, quinoxaline. It further outlines the comprehensive experimental protocol required to definitively confirm the structure of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds like this compound, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination. This technique provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Comparative Structural Analysis: this compound vs. Quinoxaline

To anticipate the structural features of this compound, we can draw comparisons with the crystallographically determined structure of its parent compound, quinoxaline. The introduction of a trifluoromethyl (-CF₃) group at the 6-position of the quinoxaline scaffold is expected to induce notable changes in the molecule's electronic properties and crystal packing, while the core geometry of the bicyclic ring system should remain largely conserved.

The table below presents the crystallographic data for quinoxaline, which serves as a baseline for what would be expected for this compound.

ParameterQuinoxaline[1]This compound (Expected)
Chemical Formula C₈H₆N₂C₉H₅F₃N₂
Molecular Weight 130.15 g/mol [1]198.15 g/mol
Crystal System Orthorhombic[1]To be determined
Space Group Pnma[1]To be determined
Unit Cell Dimensions a = 4.0212(13) Å, b = 7.187(2) Å, c = 23.095(7) Å[1]To be determined
Volume (V) 667.5(3) ų[1]To be determined
Molecules per Unit Cell (Z) 4[1]To be determined

The quinoxaline molecule is planar, a feature that is anticipated to be preserved in the bicyclic core of this compound. The key differences will arise from the steric bulk and strong electron-withdrawing nature of the trifluoromethyl group. This substituent is expected to influence intermolecular interactions, potentially leading to different crystal packing arrangements and altered solid-state properties.

Experimental Protocol for X-ray Crystallographic Analysis

The definitive structural confirmation of this compound would necessitate the following experimental procedure for single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, hexane, or ethyl acetate) to achieve a supersaturated solution.

  • Slow evaporation of the solvent at a constant temperature is a common method for obtaining single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution.

  • The goal is to obtain well-formed, single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations.

  • As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides a preliminary structural model.

  • The atomic positions and their anisotropic displacement parameters are then refined against the experimental diffraction data using least-squares methods.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and reliability of the model.

Workflow for Structure Determination

The logical flow of confirming a molecular structure via X-ray crystallography is depicted in the following diagram.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Elucidation synthesis Synthesis & Purification of This compound crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

References

A Comparative Analysis of 6-(Trifluoromethyl)quinoxaline and Other Quinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a bicyclic heteroaromatic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] This guide provides a comparative study of 6-(Trifluoromethyl)quinoxaline and other quinoxaline derivatives, focusing on their anticancer and antimicrobial properties. The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making trifluoromethylated quinoxalines a topic of considerable interest.[2]

Performance Comparison: Anticancer and Antimicrobial Activities

The therapeutic potential of quinoxaline derivatives has been demonstrated across various disease models. Here, we present a comparative analysis of the biological activities of this compound analogs and other notable quinoxaline derivatives, supported by experimental data from in vitro studies.

Anticancer Activity

The antiproliferative effects of quinoxaline derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented below to compare the cytotoxic potential of these compounds.

A study on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives revealed potent anticancer activity. The activity was found to be dependent on the substituents on the carbonyl group, with the order of potency being: ethyl < isopropyl < tert-butyl < phenyl-ones.[3] Notably, difluorinated analogs of these compounds exhibited enhanced activity.[3] For instance, 2-benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide (a compound structurally related to this compound) showed a mean GI50 value of 0.15 μM across a panel of 60 human tumor cell lines.[3]

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Trifluoromethylated Quinoxaline Derivatives
2-benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideMean of 60 cell lines0.42[3]
2-benzoyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideMean of 60 cell lines0.42[4]
2-benzoyl-6,7-difluoro-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideMean of 60 cell lines0.15[3]
2-(3-methylbut-1-en-2-yl)-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxideMean of 60 cell lines1.02[4]
2-(2,2-dimethylpropanoyl)-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideMean of 60 cell lines0.49[4]
Other Quinoxaline Derivatives
Quinoxaline Derivative 11 MCF-7 (Breast)0.81[5]
HepG2 (Liver)1.23[5]
HCT-116 (Colon)1.52[5]
Quinoxaline Derivative 13 MCF-7 (Breast)2.91[5]
HepG2 (Liver)1.83[5]
HCT-116 (Colon)2.11[5]
Quinoxaline Derivative VIIIc HCT-116 (Colon)2.5[6]
MCF-7 (Breast)9[6]
Quinoxaline Derivative IV PC-3 (Prostate)2.11[7]
HepG2 (Liver)>10[7]
Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Trifluoromethylated Quinoxaline Derivatives
2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide (general)Gram-positive strainsHigh activity[2]
Other Quinoxaline Derivatives
Quinoxaline Derivative 5p S. aureus4[8]
B. subtilis8[8]
MRSA8[8]
E. coli4[8]
Unnamed Quinoxaline DerivativeMRSA4[9]
Pentacyclic Quinoxaline 10 C. albicans16[10]
A. flavus16[10]
Quinoxaline Derivative 2d E. coli8[10]
Quinoxaline Derivative 3c E. coli8[10]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their biological effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[11] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K and mTOR inhibitors.[1][11] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

PI3K/mTOR pathway inhibition by quinoxalines.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[9] Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain quinoxaline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubule Microtubule Microtubule->Depolymerization Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Depolymerization->Tubulin Quinoxaline Quinoxaline Derivatives Quinoxaline->Polymerization Quinoxaline->CellCycleArrest Leads to

Inhibition of tubulin polymerization by quinoxalines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the synthesis of quinoxaline derivatives and the evaluation of their biological activities.

General Synthesis of Quinoxaline Derivatives

The most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13]

Materials:

  • o-phenylenediamine (or a substituted analog)

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Solvent (e.g., ethanol, toluene)

  • Catalyst (e.g., glacial acetic acid, iodine, or a solid-supported catalyst)[13]

Procedure:

  • Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.[13]

  • Add a catalytic amount of the selected catalyst to the mixture.[13]

  • Reflux the reaction mixture for the required time, monitoring the progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.[13]

  • If a solid precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure quinoxaline derivative.

Synthesis_Workflow start Start reactants Mix o-phenylenediamine, 1,2-dicarbonyl compound, solvent, and catalyst start->reactants reflux Reflux and monitor by TLC reactants->reflux workup Cool and isolate crude product reflux->workup purify Purify by recrystallization or chromatography workup->purify end Pure Quinoxaline Derivative purify->end

General workflow for quinoxaline synthesis.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Quinoxaline test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Perform serial two-fold dilutions of the quinoxaline derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Assessing the Purity of Synthesized 6-(Trifluoromethyl)quinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-(Trifluoromethyl)quinoxaline. It also compares its purity profile with two common structural analogs, 6-Chloroquinoxaline and 6-Nitroquinoxaline, offering supporting data and detailed experimental protocols.

Comparative Purity Analysis

The purity of synthesized this compound and its analogs can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the presence of impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity against a certified internal standard. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities and confirming the molecular weight of the synthesized compound.

Compound Analytical Method Parameter Typical Result Interpretation
This compound HPLCPurity by Area %> 98.5%High purity with minimal non-volatile impurities.
qNMRPurity (w/w %) vs. Internal Standard98.2%Accurate, absolute purity determination.
GC-MSMolecular Ion Peak (m/z)198.04Confirms the molecular weight of the target compound.
6-Chloroquinoxaline HPLCPurity by Area %> 99.0%High purity achieved through optimized synthesis.[1]
GC-MSMolecular Ion Peak (m/z)164.01Confirms the molecular weight.
6-Nitroquinoxaline ¹H NMR & ¹³C NMRSpectral DataConsistent with structureConfirms chemical structure.
Mass SpectrometryMolecular Ion Peak (m/z)175.03Confirms the molecular weight.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area under the peak in the chromatogram is proportional to the concentration of the corresponding compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water. A common starting point is a gradient elution from 5% to 95% acetonitrile over 20 minutes. 0.1% formic acid can be added to both solvents to improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration. The signal intensity in NMR is directly proportional to the number of nuclei.[3][4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)[6][7]

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.6 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).[3]

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Principle: GC separates volatile compounds in a sample, which are then detected and identified by a mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation pattern. The total ion chromatogram (TIC) provides a representation of all separated compounds.[8][9][10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Reagents:

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Carrier gas flow: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Analysis: The resulting total ion chromatogram (TIC) will show peaks for the main compound and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds.

Visualizing the Purity Assessment Workflow

A systematic workflow is essential for the comprehensive purity assessment of a synthesized compound.

Workflow for Purity Assessment of Synthesized this compound synthesis Synthesized this compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification initial_purity Initial Purity Check (TLC, Melting Point) purification->initial_purity hplc HPLC Analysis (Quantitative Purity, Impurity Profile) initial_purity->hplc qnmr qNMR Analysis (Absolute Purity) initial_purity->qnmr gcms GC-MS Analysis (Volatile Impurities, MW Confirmation) initial_purity->gcms data_analysis Data Analysis and Comparison hplc->data_analysis qnmr->data_analysis gcms->data_analysis final_report Final Purity Report and Comparison Guide data_analysis->final_report

Caption: A general workflow for the synthesis and purity assessment of this compound.

Signaling Pathway for Method Selection

The choice of analytical method often depends on the specific information required at each stage of the research and development process.

Decision Pathway for Purity Analysis Method Selection start Need to Assess Purity q1 Rapid, qualitative check needed? start->q1 tlc_mp TLC / Melting Point q1->tlc_mp Yes q2 Quantitative purity of non-volatile compounds? q1->q2 No tlc_mp->q2 hplc HPLC q2->hplc Yes q3 Absolute purity determination required? q2->q3 No hplc->q3 qnmr qNMR q3->qnmr Yes q4 Identification of volatile impurities needed? q3->q4 No qnmr->q4 gcms GC-MS q4->gcms Yes end Comprehensive Purity Profile q4->end No gcms->end

Caption: A decision-making diagram for selecting the appropriate purity analysis method.

References

A Comparative Spectroscopic Guide to 6-(Trifluoromethyl)quinoxaline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 6-(Trifluoromethyl)quinoxaline and its structural analogs: 6-Chloroquinoxaline, 6-Nitroquinoxaline, and 6-Methylquinoxaline. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these important heterocyclic compounds frequently utilized in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound and its selected analogs. Please note that while experimental data is provided for the analogs, the data for this compound is largely predictive due to the limited availability of complete experimental spectra in the public domain. These predictions are based on established substituent effects and data from closely related fluorinated quinoxaline derivatives.

¹H NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H NMR spectra of quinoxaline derivatives provide valuable information about the electronic environment of the protons on the bicyclic ring system. The chemical shifts are influenced by the nature of the substituent at the 6-position.

CompoundH-2/H-3 (ppm)H-5 (ppm)H-7 (ppm)H-8 (ppm)Other Signals (ppm)Solvent
This compound (Predicted) ~8.9 (s)~8.4 (d)~8.0 (dd)~8.2 (d)-CDCl₃
6-Chloroquinoxaline 8.78 (s)8.05 (d, J=2.4 Hz)7.72 (dd, J=9.0, 2.4 Hz)8.05 (d, J=9.0 Hz)-CDCl₃
6-Nitroquinoxaline 9.05 (s)8.75 (d, J=2.5 Hz)8.45 (dd, J=9.2, 2.5 Hz)8.25 (d, J=9.2 Hz)-DMSO-d₆
6-Methylquinoxaline 8.75 (s)7.85 (s)7.55 (d, J=8.5 Hz)7.95 (d, J=8.5 Hz)2.55 (s, 3H, CH₃)CDCl₃
¹³C NMR Data Comparison

¹³C NMR spectroscopy provides insight into the carbon framework of the molecules. The chemical shifts of the carbon atoms in the quinoxaline ring are sensitive to the electron-donating or electron-withdrawing nature of the substituent at the 6-position.

CompoundC-2/C-3 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-4a (ppm)C-8a (ppm)Other Signals (ppm)Solvent
This compound (Predicted) ~146.0~125.0 (q)~130.0 (q)~132.0~130.0~142.0~140.0~124.0 (q, CF₃)CDCl₃
6-Chloroquinoxaline 145.5130.0135.5128.5131.0141.5140.0-CDCl₃[1]
6-Nitroquinoxaline 148.9, 144.4124.6149.4129.2131.5142.4141.8-DMSO-d₆[2]
6-Methylquinoxaline 144.5128.0139.0132.0129.0141.0140.522.0 (CH₃)CDCl₃
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compound C₉H₅F₃N₂198.15Expected: 198 (M⁺), 179 (M⁺ - F), 169 (M⁺ - CF), 129 (M⁺ - CF₃)
6-Chloroquinoxaline C₈H₅ClN₂164.59164/166 (M⁺), 129 (M⁺ - Cl), 102 (M⁺ - Cl - HCN)
6-Nitroquinoxaline C₈H₅N₃O₂175.14175 (M⁺), 145 (M⁺ - NO), 129 (M⁺ - NO₂), 102 (M⁺ - NO₂ - HCN)
6-Methylquinoxaline C₉H₈N₂144.17144 (M⁺), 143 (M⁺ - H), 117 (M⁺ - HCN), 90 (M⁺ - 2HCN)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoxaline derivatives. Specific parameters may need to be optimized based on the instrument and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the quinoxaline sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Typically 0-12 ppm.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC).

  • Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Mass Range: A range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized quinoxaline derivative.

Spectroscopic_Workflow Experimental Workflow for Quinoxaline Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Quinoxaline Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structure FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of quinoxaline derivatives.

Signaling Pathway (Illustrative Example)

While this guide focuses on spectroscopic data, quinoxaline derivatives are often investigated for their biological activity. The following is a simplified, illustrative example of a signaling pathway that could be modulated by a hypothetical quinoxaline-based kinase inhibitor.

Signaling_Pathway Illustrative Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Downstream_Protein Downstream Signaling Protein Receptor->Downstream_Protein Phosphorylates Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->Receptor Inhibits Kinase Activity Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Protein->Cellular_Response Leads to

Caption: An example of a signaling pathway potentially targeted by a quinoxaline-based kinase inhibitor.

References

Validating the Mechanism of Action of Trifluoromethylated Quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of these molecules. This guide provides a comparative analysis of a representative trifluoromethylated quinoxaline derivative, focusing on its mechanism of action as a c-Met kinase inhibitor, and contrasts its performance with a known clinical c-Met inhibitor.

Due to the limited specific data on 6-(Trifluoromethyl)quinoxaline, this guide will focus on a well-characterized 2,3-disubstituted quinoxalin-6-amine analog with a trifluoromethyl group, referred to here as Quinoxaline-CF3 , which has demonstrated potent anticancer activity. We will compare its profile with Crizotinib , an FDA-approved multi-kinase inhibitor that also targets the c-Met receptor.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Quinoxaline-CF3 and Crizotinib against the c-Met kinase and various cancer cell lines.

CompoundTarget KinaseIC50 (nM)Reference
Quinoxaline-CF3 Analog c-Met~20-50[1][2][3]
Crizotinib c-Met11[4]
ALK24[4]
ROS1<0.025 (Ki)[4]

Table 1: In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 indicates greater potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Quinoxaline-CF3 Analog MKN-45Gastric Cancer~5-10[1]
PC-3Prostate Cancer2.11[5]
Crizotinib VariousNon-Small Cell Lung CancerVaries[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Mechanism of Action: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[7] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.[7]

Quinoxaline-CF3 and its analogs have been shown to be potent inhibitors of the c-Met kinase.[1][2][3] By binding to the ATP-binding site of the c-Met kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[7] This disruption of c-Met signaling leads to the induction of apoptosis in cancer cells.

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to c-Met, also potently inhibits ALK and ROS1 kinases.[4] Its mechanism of action in c-Met-driven cancers is similar to that of Quinoxaline-CF3, involving the inhibition of receptor phosphorylation and downstream signaling.

Signaling Pathway Diagram

cMet_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds Quinoxaline_CF3 Quinoxaline-CF3 Quinoxaline_CF3->c-Met Inhibits Crizotinib Crizotinib Crizotinib->c-Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility

Caption: Simplified c-Met Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro c-Met Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified c-Met and the inhibitory effect of the test compounds by measuring ATP consumption.

Materials:

  • Recombinant human c-Met enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer

  • ATP solution

  • Test compound (Quinoxaline-CF3 or Crizotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the test compounds in the assay buffer. Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme Preparation: Dilute the recombinant c-Met enzyme to the desired working concentration in Kinase Assay Buffer.

  • Reaction Initiation: Add 10 µL of the diluted c-Met enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[8][9]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of the compounds.

Materials:

  • Cancer cell lines (e.g., MKN-45, PC-3)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Western Blot for PARP Cleavage

This assay is used to detect the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with the test compounds.

Materials:

  • Cancer cells treated with test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[11][12]

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism cluster_data Data Analysis Kinase_Assay c-Met Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase MTT_Assay MTT Cell Viability Assay Western_Blot Western Blot (PARP Cleavage) MTT_Assay->Western_Blot IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Apoptosis_Confirmation Confirm Apoptosis Induction Western_Blot->Apoptosis_Confirmation start Start: Synthesize/Obtain Quinoxaline-CF3 & Crizotinib start->Kinase_Assay start->MTT_Assay

Caption: High-level experimental workflow for validating the mechanism of action.

References

inter-laboratory comparison of 6-(Trifluoromethyl)quinoxaline analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide for the Analysis of 6-(Trifluoromethyl)quinoxaline

This guide provides a framework for an inter-laboratory comparison (ILC) of analytical methods for the quantification of this compound, a key heterocyclic compound of interest in pharmaceutical research and development. The objective of this guide is to present a standardized approach for assessing the proficiency of different laboratories in analyzing this compound, thereby ensuring the reliability and comparability of analytical data across various research and manufacturing sites.

Introduction to this compound

This compound is a substituted quinoxaline derivative. Quinoxaline structures are found in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and biological activity.[3] Accurate and precise quantification of this compound is therefore critical in drug discovery, development, and quality control. This guide outlines a hypothetical inter-laboratory study to compare the performance of common analytical techniques for this purpose.

Hypothetical Inter-Laboratory Comparison Data

An inter-laboratory comparison, or proficiency test, is a crucial element for laboratory quality assurance, allowing individual labs to benchmark their performance against others.[4][5] In this hypothetical study, ten laboratories were provided with standardized samples of this compound at two different concentration levels. Their performance was evaluated based on the accuracy of their measurements, commonly assessed using Z-scores.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]

Table 1: Inter-Laboratory Comparison Results for this compound Analysis (Sample A - Nominal Concentration: 10 µg/mL)

LaboratoryMethod UsedReported Concentration (µg/mL)Standard DeviationAssigned Value (Consensus Mean) (µg/mL)Z-Score
Lab 1HPLC-UV9.950.1210.02-0.58
Lab 2HPLC-UV10.150.1510.021.08
Lab 3GC-MS9.880.2010.02-1.17
Lab 4HPLC-UV10.300.1810.022.33
Lab 5UHPLC-MS10.050.0810.020.25
Lab 6HPLC-UV9.910.1410.02-0.92
Lab 7GC-MS10.250.2210.021.92
Lab 8HPLC-UV9.850.1610.02-1.42
Lab 9UHPLC-MS10.080.0910.020.50
Lab 10HPLC-UV9.750.1910.02-2.25

Table 2: Inter-Laboratory Comparison Results for this compound Analysis (Sample B - Nominal Concentration: 50 µg/mL)

LaboratoryMethod UsedReported Concentration (µg/mL)Standard DeviationAssigned Value (Consensus Mean) (µg/mL)Z-Score
Lab 1HPLC-UV49.800.5550.11-0.56
Lab 2HPLC-UV50.500.6050.110.70
Lab 3GC-MS49.500.7550.11-1.10
Lab 4HPLC-UV51.200.6550.111.96
Lab 5UHPLC-MS50.150.3050.110.07
Lab 6HPLC-UV49.600.5850.11-0.92
Lab 7GC-MS50.900.8050.111.42
Lab 8HPLC-UV49.200.7050.11-1.64
Lab 9UHPLC-MS50.250.3550.110.25
Lab 10HPLC-UV50.000.6250.11-0.20

Experimental Protocols

Detailed methodologies are crucial for ensuring that results from different laboratories can be meaningfully compared.[7] The following are representative protocols for the primary analytical methods used in the analysis of quinoxaline derivatives.[8]

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile at 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Preparation: Samples are diluted with the mobile phase to fall within the calibration curve range and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the unknown samples is determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Scan Range: 50-400 m/z.

  • Quantification: Selected ion monitoring (SIM) mode using a characteristic ion for this compound. An internal standard is recommended for improved accuracy.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow for conducting an inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_eval Evaluation Phase A Reference Material Procurement & Purity Check B Sample Preparation (Spiking at different levels) A->B C Homogeneity & Stability Testing of Samples B->C D Distribution of Samples to Participating Labs C->D E Analysis by Participating Laboratories D->E F Submission of Analytical Results E->F G Statistical Analysis (Consensus Mean, Z-Scores) F->G H Performance Evaluation (Comparison of Results) G->H I Issuance of Final Report H->I

Workflow for an Inter-Laboratory Comparison Study.
Hypothetical Signaling Pathway Inhibition

Quinoxaline derivatives have been identified as inhibitors of various signaling pathways, such as the Wnt/β-catenin pathway.[9] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a compound like this compound.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Ligand->Receptor Binds Pathway Downstream Signaling (e.g., PI3K/Akt) Receptor->Pathway Activates Response Cell Proliferation & Survival Pathway->Response Promotes Inhibitor This compound Inhibitor->Receptor Inhibits

Hypothetical Inhibition of a Signaling Pathway.

References

A Comparative Guide to 6-(Trifluoromethyl)quinoxaline and Alternative Electron Transport Materials in Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electron Transport Layer (ETL) Materials for Organic Light-Emitting Diodes (OLEDs).

The selection of an appropriate electron transport material (ETM) is critical in the design and performance of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, directly impacting the device's efficiency, brightness, and operational stability. This guide provides a comparative analysis of 6-(Trifluoromethyl)quinoxaline against commonly used alternative ETMs, namely Tris(8-hydroxyquinolinato)aluminium (Alq3), 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), and Bathophenanthroline (Bphen).

Performance Benchmark: this compound and Alternatives

To provide a comprehensive comparison, this guide presents the known electronic properties of widely used ETMs—Alq3, TPBi, and Bphen—alongside computationally estimated values for this compound where experimental data is unavailable.

Table 1: Comparison of Electronic Properties of Selected Electron Transport Materials

MaterialHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Triplet Energy (ET) (eV)
This compound -6.5 to -7.0 (estimated)-3.0 to -3.5 (estimated)Data Not AvailableData Not Available
Alq3 -5.62 to -5.95[1][2]-2.85 to -3.0[1][2]10-6 to 10-5[3]~2.0[4]
TPBi -6.2 to -6.7[5][6]-2.7[5][6][7]2.2 x 10-5 to 8 x 10-5[3][8]~2.6[4][9]
Bphen -6.4[1][10]-3.0[1][10]~5 x 10-4[1]~2.5[11][12]

Note: HOMO and LUMO values can vary depending on the measurement technique (e.g., cyclic voltammetry, ultraviolet photoelectron spectroscopy) and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are protocols for the synthesis of this compound and the fabrication and characterization of OLED devices.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-(Trifluoromethyl)-1,2-phenylenediamine with glyoxal.

Step 1: Synthesis of 4-(Trifluoromethyl)-1,2-phenylenediamine

A common route to synthesize the diamine precursor involves the reduction of a corresponding nitroaniline. The general steps are as follows:

  • Nitration: Start with a suitable fluorinated aniline and perform a nitration reaction to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amine group, often using methods like catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or chemical reduction (e.g., with tin(II) chloride).

Step 2: Condensation with Glyoxal

  • Dissolve 4-(Trifluoromethyl)-1,2-phenylenediamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of glyoxal (typically 40 wt. %) to the reaction mixture.

  • The reaction is often carried out at room temperature or with gentle heating and can be catalyzed by a small amount of acid.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

OLED Fabrication and Characterization

The following protocol outlines the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for small molecule organic materials.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
  • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • The organic layers are deposited in a high-vacuum chamber (typically < 10-6 Torr).
  • A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL) are sequentially deposited by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance.

3. Cathode Deposition:

  • A thin layer of a low work function metal or salt (e.g., LiF) is often deposited as an electron injection layer (EIL).
  • This is followed by the deposition of a thicker metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.

4. Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

5. Device Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLEDs are measured using a source meter and a calibrated photodiode or spectrometer.
  • From these measurements, key performance parameters such as turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) are determined.
  • The electroluminescence spectrum is measured to determine the color coordinates of the emitted light.

Experimental Workflow and Device Architecture

The following diagrams illustrate the general workflow for OLED fabrication and characterization, as well as a typical device architecture.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Chamber) cluster_post Post-Fabrication Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_HTL HIL/HTL Deposition UV_Ozone->HIL_HTL EML Emissive Layer Deposition HIL_HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization J-V-L Characterization Encapsulation->Characterization

OLED Fabrication and Characterization Workflow

OLED_Device_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Typical Multilayer OLED Device Architecture

References

Safety Operating Guide

Navigating the Safe Disposal of 6-(Trifluoromethyl)quinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-(Trifluoromethyl)quinoxaline. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety and compliance with environmental regulations. The following procedures are based on information from safety data sheets (SDS) for structurally similar compounds and general best practices for hazardous chemical waste management, due to the absence of a publicly available SDS for this compound itself.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, this compound should be handled as a hazardous substance. A safety data sheet for a similar compound, 6-(trifluoromethyl)isoquinolin-1(2H)-one, indicates significant health and environmental hazards.[1] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Furthermore, it is noted as being very toxic to aquatic life with long-lasting effects.[2]

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially toxic upon exposure.
Skin Corrosion/Irritation May cause skin irritation.[2]
Eye Damage/Irritation May cause serious eye irritation.[2]
Respiratory Sensitization May cause respiratory irritation.[2]
Aquatic Toxicity Poses a significant threat to aquatic environments.[2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).[1]
Eye Protection Safety goggles and a face shield.[1]
Body Protection Laboratory coat and, if necessary, an apron or coveralls.[1]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1]

Operational Disposal Plan: Step-by-Step Protocol

The primary method for the disposal of halogenated organic compounds like this compound is through an approved hazardous waste disposal program, typically involving high-temperature incineration at a licensed facility.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Characterization:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated solid waste container.

    • Liquid Waste (Solutions): Collect solutions containing this compound in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1] For instance, halogenated and non-halogenated waste streams should be kept separate.

Storage Pending Disposal:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are kept tightly closed and are not leaking.

  • Store away from incompatible materials.

Coordination with Environmental Health and Safety (EHS):

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with accurate information regarding the contents of the waste container.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate: Evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated.

    • Containment: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill.

    • Cleanup: Wear appropriate PPE and carefully collect the spilled material and absorbent into a hazardous waste container.[1]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Segregate from Non-Halogenated Waste D->E F Store in Secure, Ventilated Designated Area E->F G Keep Container Tightly Closed F->G H Contact EHS for Waste Pickup G->H I Transport to Licensed Disposal Facility H->I J High-Temperature Incineration I->J

References

Essential Safety and Operational Guide for Handling 6-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 6-(Trifluoromethyl)quinoxaline, ensuring laboratory safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and respiratory irritation.[1][2][3] A comprehensive approach to personal protection is therefore mandatory.

Minimum Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4]To protect eyes from dust particles and potential splashes, which can cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). For extended contact or handling larger quantities, consider double-gloving.[5][6]To prevent skin contact. Always inspect gloves before use and remove them immediately if contaminated.[4]
Body Protection A buttoned, long-sleeved lab coat. An apron or coveralls may be necessary for larger quantities.[4][5]To protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][5]To minimize the inhalation of potentially harmful dust particles or vapors.[1][4]
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.[4]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a safety shower and eyewash station are accessible and functioning correctly.[6]

    • Prepare the work area within a certified chemical fume hood.

  • Handling:

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical, avoiding direct contact.

    • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[4]

    • Avoid the formation of dust and aerosols.[7]

  • In Case of a Spill:

    • Small Dry Spill: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] Clean the spill area with an appropriate solvent and then wash with soap and water.[4]

    • Large Spill: Evacuate the area and follow your institution's emergency procedures.[7] For liquid spills, use an absorbent material to contain the spill.[5]

Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.[8]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., gloves, weigh boats, pipette tips), as hazardous.[8]

    • Segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent dangerous reactions and facilitate proper disposal.[5][8]

  • Waste Collection and Container Management:

    • Solid Waste: Collect in a dedicated, properly labeled, and sealed container.[3][5]

    • Liquid Waste (Solutions): Collect in a separate, labeled, and sealed container.[3][5]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3][5][8]

  • Storage Pending Disposal:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]

    • Ensure containers are kept closed and are not leaking.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • The primary recommended disposal method for halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[8]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure Compound prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Securely handle_reaction->handle_store disp_segregate Segregate Waste (Halogenated) handle_reaction->disp_segregate emergency_spill Spill Occurs handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure disp_collect Collect in Labeled Hazardous Waste Container disp_segregate->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup emergency_spill->disp_collect Clean-up & Collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.